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Loganicacid

Cat. No.: B13412249
M. Wt: 376.36 g/mol
InChI Key: JNNGEAWILNVFFD-MPDOOZMSSA-N
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Description

Significance of Loganic Acid as a Plant-Derived Iridoid Glycoside in Research

Loganic acid, an iridoid glycoside found in various plants, has garnered significant attention within the scientific community due to its diverse and potent biological activities. caymanchem.comabmole.com It is recognized as a key bioactive component in several medicinal plants and fruits, including the cornelian cherry (Cornus mas), species of the Gentiana genus, and Strychnos plants. mdpi.commdpi.comnih.govbiosynth.com The research interest in loganic acid stems from its potential therapeutic applications, which are being explored across multiple disciplines.

The compound is a subject of intense investigation for its pharmacological properties, which include anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects. mdpi.comchemfaces.comnih.gov Studies have demonstrated its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway, and to activate the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress. medchemexpress.com Its capacity to scavenge free radicals and protect cells from heavy metal-induced toxicity further underscores its significance as an antioxidant agent. medchemexpress.comtaylorandfrancis.com This multifaceted activity makes loganic acid a valuable molecule for research into new therapeutic strategies for a range of human diseases.

Classification and Structural Context within Iridoid Metabolites

Loganic acid is classified as a monoterpenoid, specifically an iridoid glycoside. nih.govtandfonline.com Iridoids are characterized by a cyclopentane[c]pyran skeleton, which is derived from the precursor iridodial. nih.govtandfonline.com Due to the inherent instability of the hemiacetal group at the C-1 position, iridoids typically exist as glycosides, most commonly bound to a glucose molecule. nih.gov

Structurally, loganic acid is a cyclopentapyran derivative. Its formal chemical name is (1S,4aS,6S,7R,7aS)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-7-methyl-cyclopenta[c]pyran-4-carboxylic acid. caymanchem.com The molecule possesses a carboxylic acid group, which distinguishes it from its methylated derivative, loganin (B1675030). wikipedia.orgnih.gov

Loganic acid holds a central position in the biosynthesis of other important iridoids and monoterpenoid indole (B1671886) alkaloids (MIAs). wikipedia.orgresearchgate.net It is synthesized from 7-deoxyloganic acid by the enzyme 7-deoxyloganic acid hydroxylase (7-DLH). wikipedia.orgacs.org Subsequently, loganic acid serves as a substrate for the enzyme loganate (B1238094) O-methyltransferase (LAMT), which catalyzes its conversion to loganin. wikipedia.orgnih.govresearchgate.net Loganin is then a precursor for secologanin (B1681713), a critical intermediate in the formation of complex MIAs like vinblastine (B1199706) and vincristine. nih.govresearchgate.net

Table 1: Chemical Properties of Loganic Acid

Property Value Source
Chemical Formula C₁₆H₂₄O₁₀ caymanchem.comnih.govwikipedia.org
Molar Mass 376.36 g/mol caymanchem.comnih.gov
CAS Number 22255-40-9 caymanchem.comnih.govmedchemexpress.com
IUPAC Name (1S,4aS,6S,7R,7aS)-1-(β-D-Glucopyranosyloxy)-6-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid wikipedia.org
Synonyms Loganate, Loganin Acid caymanchem.com

| Classification | Iridoid Glycoside, Monoterpenoid | nih.govtandfonline.com |

Historical Perspectives on Loganic Acid Discovery and Initial Characterization

Loganic acid has been identified as a natural constituent in a variety of plant families, notably Loganiaceae, Gentianaceae, Loasaceae, and Cornaceae. mdpi.combiosynth.comnatuurtijdschriften.nl Its discovery is linked to the broader investigation of iridoids in plants. Early chromatographic studies of plant extracts led to the isolation and characterization of these compounds. For instance, paper chromatography was used to detect the presence of loganic acid in the leaves and seeds of several species within the Loasaceae family, including Blumenbachia hieronymi, Cajophora lateritia, and Loasa vulcanica. natuurtijdschriften.nl

The structural elucidation of loganic acid was achieved through spectroscopic methods. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy were instrumental in determining its molecular structure. taylorandfrancis.com The structure, once determined, was confirmed by comparing the proton and ¹³C NMR spectra with previously reported data from loganic acid isolated from sources like the cornelian cherry (Cornus mas). taylorandfrancis.com Its isolation from the seeds of Strychnos potatorum and fruits of Cornus mas has been well-documented, establishing these as significant natural sources of the compound. mdpi.comtaylorandfrancis.com

Overview of Current Academic Research Domains Pertaining to Loganic Acid

Current academic research on loganic acid is vibrant and expansive, focusing primarily on its potential as a therapeutic agent for various chronic diseases. The main areas of investigation include its effects on metabolic disorders, inflammatory conditions, and bone diseases.

Metabolic Diseases: A significant body of research explores the role of loganic acid in managing conditions like diabetes and atherosclerosis. caymanchem.commdpi.com Studies have shown that loganic acid can help restore the antioxidant balance in diabetic subjects and may protect against the formation of advanced glycation end products. mdpi.com In the context of atherosclerosis, research indicates that it can decrease the plasma atherogenic index and levels of inflammatory cytokines like IL-6 and TNF-α. caymanchem.comchemfaces.com

Inflammatory Conditions: The anti-inflammatory properties of loganic acid are a major focus. chemfaces.com Research has demonstrated its ability to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response. medchemexpress.com It is being investigated for its potential in ameliorating conditions such as ulcerative colitis and rheumatoid arthritis. mdpi.commedchemexpress.com

Bone Health: The osteoprotective effects of loganic acid are an emerging area of interest. mdpi.com Studies have shown that loganic acid, isolated from Gentiana lutea L., can promote the differentiation of osteoblasts (bone-forming cells) while inhibiting the differentiation of osteoclasts (bone-resorbing cells). mdpi.com In vivo experiments have suggested its potential to prevent bone loss in models of osteoporosis. mdpi.com

Neuroprotection: Loganic acid's neuroprotective effects are also under investigation. mdpi.comnih.gov Research has explored its ability to inhibit microglial activation and the NLRP3 inflammasome, which are implicated in the neuroinflammation associated with neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.net

Table 2: Summary of Researched Biological Activities of Loganic Acid

Research Domain Investigated Effect Key Findings References
Metabolic Disease Anti-diabetic Restores antioxidant balance in leukocytes of diabetic rats. mdpi.com mdpi.com
Anti-atherosclerotic Decreases plasma atherogenic index and inflammatory markers (IL-6, TNF-α). caymanchem.comchemfaces.com caymanchem.comchemfaces.com
Anti-adipogenic Inhibits the differentiation of preadipocytes. caymanchem.commdpi.com caymanchem.commdpi.com
Inflammation Anti-inflammatory Inhibits NF-κB signaling pathway and reduces pro-inflammatory cytokines. chemfaces.commedchemexpress.com chemfaces.commedchemexpress.com
Oxidative Stress Antioxidant Scavenges free radicals and protects against heavy metal-induced cytotoxicity. medchemexpress.comtaylorandfrancis.com medchemexpress.comtaylorandfrancis.com
Bone Health Osteoprotective Promotes osteoblast differentiation and inhibits osteoclast differentiation; prevents bone loss in osteoporosis models. mdpi.com mdpi.com

| Neuroprotection | Neuroprotective | Inhibits microglial activation and the NLRP3 inflammasome. nih.govresearchgate.net | nih.govresearchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O10 B13412249 Loganicacid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24O10

Molecular Weight

376.36 g/mol

IUPAC Name

(1S,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6-,8+,9-,10-,11-,12+,13-,15+,16?/m1/s1

InChI Key

JNNGEAWILNVFFD-MPDOOZMSSA-N

Isomeric SMILES

C[C@@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Loganic Acid

Upstream Monoterpenoid Precursor Synthesis

The biosynthesis of loganic acid, like all monoterpenoids, begins with the universal five-carbon building blocks derived from primary metabolism. These precursors are assembled into a ten-carbon linear intermediate, which is then sequentially modified by a series of enzymes.

Geranyl Pyrophosphate (GPP) Formation and Conversion to Geraniol (B1671447)

The journey to loganic acid starts with the formation of geranyl pyrophosphate (GPP), a key C10 intermediate in the isoprenoid biosynthesis pathway. wikipedia.org GPP is synthesized through the head-to-tail condensation of two five-carbon isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgmdpi.comimperfectpharmacy.in This reaction is catalyzed by GPP synthase (GPPS). mdpi.comfrontiersin.org

Once formed, GPP serves as the direct substrate for the production of geraniol. mdpi.comnih.gov This conversion involves the removal of the pyrophosphate group from GPP. frontiersin.org

Role of Geraniol Synthase (GES) in the Initial Committed Step

The conversion of GPP to geraniol is a critical step and is catalyzed by the enzyme geraniol synthase (GES). nih.govuns.ac.rs This reaction is considered a key gatekeeping step in iridoid biosynthesis, as it diverts the metabolic flux of GPP away from the formation of other monoterpenes and towards the iridoid pathway. frontiersin.org GES is a terpene synthase (TPS) that specifically catalyzes the hydrolysis of GPP to produce the acyclic monoterpene alcohol, geraniol. mdpi.compnas.org

Hydroxylation of Geraniol by Geraniol 8-Hydroxylase (G8H)

Following its formation, geraniol undergoes a crucial hydroxylation reaction. This step is catalyzed by geraniol 8-hydroxylase (G8H), a cytochrome P450 monooxygenase. nih.govwikipedia.orgresearchgate.net G8H introduces a hydroxyl group at the C-8 position of geraniol, yielding 8-hydroxygeraniol. nih.govresearchgate.net This hydroxylation is a committed step in the biosynthesis of iridoids. researchgate.net The product, 8-hydroxygeraniol, is then further oxidized by an oxidoreductase to produce 8-oxogeranial, the substrate for the subsequent cyclization reaction. uns.ac.rsnih.gov

EnzymeSubstrateProductReaction Type
Geranyl Pyrophosphate Synthase (GPPS)IPP + DMAPPGeranyl Pyrophosphate (GPP)Condensation
Geraniol Synthase (GES)Geranyl Pyrophosphate (GPP)GeraniolHydrolysis
Geraniol 8-Hydroxylase (G8H)Geraniol8-HydroxygeraniolHydroxylation
Table 1. Key enzymes and reactions in the upstream synthesis of monoterpenoid precursors for Loganic Acid.

Iridoid Core Biosynthesis

With the formation of the linear, oxygenated monoterpene 8-oxogeranial, the pathway proceeds to the defining steps of iridoid biosynthesis: the formation of the characteristic bicyclic ring system.

Cyclization of 8-Oxogeranial by Iridoid Synthase (IS)

The formation of the iridoid's cyclopentane[c]pyran skeleton is a remarkable enzymatic feat catalyzed by iridoid synthase (ISY or IS). uns.ac.rsnih.gov This enzyme performs a reductive cyclization of 8-oxogeranial. nih.gov The reaction is mechanistically distinct from canonical terpene cyclases, which typically involve cationic intermediates. nih.gov Instead, iridoid synthase couples an initial NAD(P)H-dependent 1,4-reduction of 8-oxogeranial to generate a reactive enol intermediate. nih.govnih.gov This intermediate then undergoes a cyclization, likely via a Michael-type addition, to form the iridoid scaffold. nih.govnih.gov The products of this reaction are nepetalactol and its open-chain tautomer, iridodial. nih.govresearchgate.net

Oxidation by Iridoid Oxidase (IO) to Form 7-Deoxyloganetic Acid

The final step in this biosynthetic sequence is the oxidation of the newly formed iridoid core. The product from the iridoid synthase reaction, nepetalactol/iridodial, undergoes oxidation by the enzyme iridoid oxidase (IO). researchgate.net Iridoid oxidase is a cytochrome P450 enzyme that catalyzes the conversion of the iridoid intermediate into 7-deoxyloganetic acid. researchgate.netnih.gov This enzyme, also known as 7-deoxyloganetic acid synthase (7DLS), can perform a three-step oxidation to yield the final product. researchgate.net 7-deoxyloganetic acid is then further processed through subsequent glycosylation and hydroxylation steps to ultimately form loganic acid. researchgate.netwikipedia.org

EnzymeSubstrateProduct(s)Reaction Type
Iridoid Synthase (IS)8-OxogeranialNepetalactol / IridodialReductive Cyclization
Iridoid Oxidase (IO)Nepetalactol / Iridodial7-Deoxyloganetic AcidOxidation
Table 2. Enzymes involved in the biosynthesis of the iridoid core leading to a Loganic Acid precursor.

Glucosylation by 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT)

The biosynthesis of loganic acid involves a key glucosylation step where a glucose moiety is attached to 7-deoxyloganetic acid. This reaction is catalyzed by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT), which converts 7-deoxyloganetic acid into 7-deoxyloganic acid.

In the medicinal plant Catharanthus roseus (Madagascar periwinkle), a specific UDP-sugar glycosyltransferase, identified as UGT8, has been shown to perform this function with high efficiency and substrate specificity. nih.gov While other related glucosyltransferases exist, biochemical analyses have demonstrated that UGT8 is particularly well-suited for this role in the biosynthesis of iridoids. The confirmation of UGT8's essential role comes from gene-silencing experiments, where a reduction in the expression of the UGT8 gene led to a significant decrease in the accumulation of downstream products like secologanin (B1681713). nih.gov

Kinetic studies performed on enzymes from other plant species, such as Lonicera japonica (Japanese honeysuckle), have also identified a glucosyltransferase with a high affinity for 7-deoxyloganetic acid, suggesting a conserved pathway for this crucial biosynthetic step.

EnzymeSubstrateProductPlant Species
7-Deoxyloganetic Acid Glucosyltransferase (UGT8)7-Deoxyloganetic Acid7-Deoxyloganic AcidCatharanthus roseus
Glucosyltransferase7-Deoxyloganetic Acid7-Deoxyloganic AcidLonicera japonica

Terminal Steps Leading to Loganic Acid

Following the glucosylation of 7-deoxyloganetic acid, the resulting 7-deoxyloganic acid undergoes further enzymatic modification to yield loganic acid. This terminal step is a critical hydroxylation reaction.

Hydroxylation of 7-Deoxyloganic Acid by 7-Deoxyloganic Acid Hydroxylase (7-DLH)

The conversion of 7-deoxyloganic acid to loganic acid is accomplished through hydroxylation at the C-7 position. This reaction is catalyzed by the enzyme 7-deoxyloganic acid hydroxylase (7-DLH), which is a member of the cytochrome P450 family of enzymes, specifically identified as CYP72A224 in Catharanthus roseus. nih.govuniversiteitleiden.nl This enzyme facilitates the introduction of a hydroxyl group, a key structural feature of loganic acid. In some plant species, such as Camptotheca acuminata, a monofunctional 7-DLH has been identified that is solely capable of this hydroxylation. nih.govillinois.edu

Cellular Localization of Biosynthetic Steps within Plant Tissues

The biosynthesis of loganic acid and its precursors is spatially segregated within different cell types in plant tissues, particularly in the leaves of Catharanthus roseus. The enzymes responsible for the earlier steps of the pathway, including 7-deoxyloganetic acid glucosyltransferase (7-DLGT) and 7-deoxyloganic acid hydroxylase (7-DLH), are primarily located in the internal phloem-associated parenchyma (IPAP) cells. universiteitleiden.nlmdpi.com

In contrast, the enzymes that catalyze the subsequent transformations of loganic acid are found in the leaf epidermis. mdpi.com This distinct cellular localization implies that loganic acid, once synthesized in the IPAP cells, is transported to the epidermis for further metabolic processing.

Biosynthetic StepEnzymeCellular Location
Glucosylation7-DLGTInternal Phloem-Associated Parenchyma (IPAP)
Hydroxylation7-DLHInternal Phloem-Associated Parenchyma (IPAP)
MethylationLAMTEpidermis
Secoiridoid FormationSLAS/SLSEpidermis

Downstream Metabolic Transformations of Loganic Acid

Once formed, loganic acid serves as a crucial branch-point intermediate, being directed towards different metabolic pathways to produce a variety of bioactive compounds.

Methylation to Loganin (B1675030) by Loganic Acid Methyltransferase (LAMT)

A primary metabolic fate of loganic acid is its methylation to form loganin. This reaction is catalyzed by S-adenosyl-L-methionine: loganic acid methyltransferase (LAMT). nih.govnih.gov The enzyme transfers a methyl group from the cofactor S-adenosylmethionine (SAM) to the carboxyl group of loganic acid. nih.gov As previously noted, this methylation step occurs in the cytosol of the epidermal cells of the leaf. mdpi.com

Integration into Monoterpenoid Indole (B1671886) Alkaloid (MIA) Biosynthesis Pathways (e.g., Vinblastine (B1199706), Camptothecin)

Loganic acid is a critical intermediate in the biosynthesis of a vast array of complex plant secondary metabolites, most notably the monoterpenoid indole alkaloids (MIAs). It serves as a key precursor to secologanin, the monoterpenoid half of the universal MIA precursor, strictosidine (B192452). The conversion of loganic acid into downstream products is a pivotal point that channels metabolism toward the synthesis of medicinally important alkaloids like the anticancer agents vinblastine and camptothecin (B557342).

The journey of loganic acid into the MIA pathway begins with its formation from 7-deoxyloganic acid, a reaction catalyzed by the enzyme 7-deoxyloganic acid hydroxylase (7-DLH). wikipedia.orgnih.gov Once formed, loganic acid undergoes a crucial methylation step. The enzyme loganic acid O-methyltransferase (LAMT) utilizes S-adenosylmethionine (SAM) as a methyl donor to convert loganic acid into loganin. nih.gov

This methylation is a committed step towards the formation of secoiridoids. Loganin is then acted upon by secologanin synthase (SLS), a cytochrome P450 enzyme, which catalyzes a complex ring-opening reaction to form secologanin. nih.govnih.gov Secologanin then condenses with tryptamine (B22526) (derived from the shikimate pathway) in a reaction catalyzed by strictosidine synthase (STR) to yield strictosidine, the central precursor for over 150 different MIAs. researchgate.netnih.gov

From strictosidine, the pathways diverge to produce the vast chemical diversity of MIAs, including the well-known compounds vinblastine and camptothecin.

Vinblastine Biosynthesis

In Catharanthus roseus, the producer of vinblastine, the biosynthesis follows the canonical pathway described above. Loganic acid is converted to loganin, then to secologanin, which ultimately forms strictosidine. nih.govresearchgate.net Strictosidine is then deglycosylated and undergoes a series of complex enzymatic transformations to generate the monomeric alkaloids catharanthine (B190766) and vindoline. nih.govresearchgate.net The final step in the formation of vinblastine is the enzymatic coupling of these two monomers. nih.gov The conversion of loganic acid is therefore an essential upstream event that provides the necessary terpenoid building block for the entire vinblastine biosynthetic pathway. nih.govresearchgate.net

The table below details the enzymatic steps leading from loganic acid to the core MIA precursor in the vinblastine pathway.

PrecursorEnzymeProductOrganism Example
Loganic acidLoganic acid O-methyltransferase (LAMT)LoganinCatharanthus roseus
LoganinSecologanin synthase (SLS)SecologaninCatharanthus roseus
SecologaninStrictosidine synthase (STR)StrictosidineCatharanthus roseus

Camptothecin Biosynthesis

The biosynthesis of camptothecin, another potent anticancer MIA, also relies on loganic acid as a key intermediate. In camptothecin-producing plants like Camptotheca acuminata and Ophiorrhiza pumila, the early stages of the pathway mirror that of vinblastine biosynthesis. acs.orgjipb.net Loganic acid is methylated by Loganic Acid O-methyltransferase (LAMT) to form loganin, which is subsequently converted to secologanin. jipb.netresearchgate.net

Research in O. pumila has identified two LAMT enzymes, with OpLAMT1 being catalytically active in converting loganic acid to loganin, a crucial step for camptothecin accumulation. jipb.net Similarly, studies in C. acuminata have shown that it synthesizes loganic acid and secologanic acid as intermediates. acs.org The pathway then proceeds from secologanin and tryptamine to strictosidine (or strictosidinic acid in C. acuminata), which serves as the foundational molecule for the subsequent, unique cyclization reactions that form the distinctive pentacyclic structure of camptothecin. acs.orgresearchgate.net

The table below outlines the integration of loganic acid into the camptothecin pathway.

PrecursorEnzymeProductOrganism Example
Loganic acidLoganic acid O-methyltransferase (OpLAMT1)LoganinOphiorrhiza pumila
LoganinSecologanin synthase (SLS)SecologaninOphiorrhiza pumila, Camptotheca acuminata
SecologaninStrictosidine synthase (STR)Strictosidine / Strictosidinic acidOphiorrhiza pumila, Camptotheca acuminata

Enzymology and Mechanistic Studies of Loganic Acid Metabolism

Characterization of Loganic Acid Methyltransferase (LAMT)

Loganic acid O-methyltransferase (LAMT), also known as S-adenosyl-L-methionine:loganate (B1238094) 11-O-methyltransferase, is a key enzyme in the biosynthesis of terpenoid indole (B1671886) and ipecac alkaloids. wikipedia.org It belongs to the transferase family and specifically to the group of methyltransferases that transfer a one-carbon group. wikipedia.org LAMT catalyzes the methylation of loganic acid to produce loganin (B1675030), a direct precursor for a wide array of biologically active compounds. mdpi.comnih.govuniprot.org This enzyme is a component of the seco-iridoid and derivative monoterpenoid indole alkaloid biosynthesis pathway. uniprot.org

Kinetic analyses of LAMT from Catharanthus roseus have provided valuable insights into its function. The enzyme exhibits a high degree of substrate specificity. It efficiently catalyzes the methylation of (6S,7R)-loganic acid to form loganin. uniprot.orguniprot.org However, it shows weak activity with secologanic acid and is inactive towards deoxyloganic, dehydrologanic, epiloganic, and loganetic acid. uniprot.org This strict stereospecificity highlights the precise molecular recognition required for catalysis. uniprot.org

Kinetic parameters for LAMT have been determined, revealing a Michaelis-Menten constant (KM) for loganic acid of 315 µM and for the cofactor S-adenosyl-L-methionine (SAM) of 742 µM at an optimal pH of 7.5 and a temperature of 30°C. uniprot.org The catalytic rate constant (kcat) under these conditions is 0.31 sec-1. uniprot.org Interestingly, another study reported a significantly higher KM value for loganic acid, around 12.5–14.8 mM, which is over 1,000-fold higher than other characterized carboxyl methyltransferases like jasmonic acid methyltransferase and salicylic (B10762653) acid methyltransferase. oup.com This discrepancy might suggest that under certain cellular conditions, the concentration of loganic acid could be a limiting factor for the biosynthesis of downstream alkaloids. oup.com

Table 1: Kinetic Parameters of Loganic Acid Methyltransferase (LAMT)

Substrate KM (µM) kcat (sec-1) Optimal pH Temperature (°C) Source
Loganic Acid 315 0.31 7.5 30 uniprot.org
S-adenosyl-L-methionine (SAM) 742 N/A 7.5 30 uniprot.org
Loganic Acid 12,500 - 14,800 N/A N/A N/A oup.com

The methylation reaction catalyzed by LAMT is a one-step process involving the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the carboxyl group of loganic acid. mdpi.comnih.gov SAM is a common coenzyme for methyltransferases and contains a reactive methyl group attached to a positively charged sulfur atom, making it an excellent methyl donor. nih.gov The reaction proceeds via an SN2 mechanism, where a nucleophilic atom of the substrate attacks the electrophilic methyl group of SAM. pnas.org In the case of LAMT, one of the oxygen atoms of the loganic acid's carboxyl group acts as the nucleophile. mdpi.comnih.gov This transfer results in the formation of loganin (a methyl ester of loganic acid) and S-adenosyl-L-homocysteine (SAH). mdpi.comnih.gov The reaction is dependent on a divalent metal cation, typically Mg2+, which is believed to play a role in optimizing the conformation of the active site and SAM for efficient methyl transfer. uniprot.orgacs.orgplos.org

Structural and computational studies have identified several key amino acid residues within the active site of LAMT that are crucial for substrate binding and catalysis. mdpi.comresearchgate.net Among these, Glutamine 38 (Q38) has been shown to play a significant role in the binding and proper orientation of the loganic acid's carboxyl group. mdpi.comnih.govresearchgate.net Molecular dynamics simulations have revealed two potential interaction patterns for the substrate, both involving Q38. mdpi.comresearchgate.net In one conformation, Q38 forms a hydrogen bond with the oxygen atom of the iridoid ring of loganic acid, while in another, it hydrogen-bonds with the carboxyl group of the substrate. researchgate.net This flexibility in binding may be important for positioning the carboxyl group for the nucleophilic attack on SAM's methyl group. Other residues, such as H162 and W163, have also been implicated in the catalytic process. researchgate.net

To gain a deeper understanding of the catalytic mechanism at an atomic level, computational methods such as molecular dynamics (MD) simulations and quantum chemical (QM) calculations have been employed. mdpi.comnih.gov MD simulations have been instrumental in reconstructing the native structure of the enzyme-substrate complex and identifying key hydrogen bonding interactions between loganic acid and the enzyme. mdpi.comnih.gov These simulations have provided insights into the dynamic nature of the active site. mdpi.com

Building on the structures obtained from MD simulations, QM calculations, often using a cluster approach with density functional theory (DFT), have been used to explore the energetics of the reaction and characterize the transition state. mdpi.comnih.govresearchgate.net This combined MD and QM approach has successfully reproduced the experimental reaction barrier and has been crucial in elucidating the detailed mechanism of the enzymatic activity of loganic acid methyltransferase. mdpi.comnih.gov These computational studies have helped to characterize the one-step methyl transfer process and have highlighted the importance of specific residues in catalysis. mdpi.comnih.gov

Studies of 7-Deoxyloganic Acid Hydroxylase (7-DLH) and Secologanic Acid Synthase (SLAS) Mechanisms

The biosynthesis of secologanin (B1681713) from loganic acid involves other critical enzymes besides LAMT. 7-Deoxyloganic acid hydroxylase (7-DLH) is a cytochrome P450 enzyme (CYP72A224) that catalyzes the conversion of 7-deoxyloganic acid to loganic acid. uniprot.org This hydroxylation step is essential, as LAMT is inactive on 7-deoxyloganic acid. uniprot.orgoup.com The enzyme is specific for its substrate and is not active on 7-deoxyloganetic acid. uniprot.org

Secologanic acid synthase (SLAS) is another key cytochrome P450 enzyme that catalyzes the ring-opening of loganic acid to form secologanic acid, or in some species, it can also act on loganin to produce secologanin. nih.govresearchgate.netnih.gov In Camptotheca acuminata, two SLAS enzymes have been identified that can convert loganic acid to secologanic acid. researchgate.net Functional studies have shown that some SLAS isoforms can exhibit multi-catalytic activities, acting as both SLAS and secologanin synthase (SLS). nih.gov Molecular modeling and mutational studies have identified key residues in the substrate recognition sequence that determine the selectivity for either loganic acid or loganin. nih.gov For instance, mutations at positions His131 and His132 in C. acuminata SLAS can switch the enzyme's selectivity. nih.gov

Regulation of Enzyme Activity (e.g., Repression by Loganin and S-adenosyl-L-homocysteine on LAMT).uniprot.org

The activity of LAMT is subject to regulation by its products, a common feedback inhibition mechanism in metabolic pathways. Loganin, the product of the LAMT-catalyzed reaction, acts as a strong inhibitor of the enzyme. uniprot.org The inhibition constant (Ki) for loganin is 215 ± 30 µM, indicating a significantly higher affinity of the enzyme for the product compared to the substrate, loganic acid. oup.com S-adenosyl-L-homocysteine (SAH), the other product of the reaction, also inhibits LAMT, but to a lesser extent, with a Ki of 400 ± 47 µM. uniprot.orgoup.com This product inhibition likely plays a crucial role in regulating the flux through the MIA pathway, preventing the excessive accumulation of loganin.

Genetic and Transcriptional Regulation of Loganic Acid Biosynthesis

Identification of Transcription Factors Regulating the Iridoid Pathway

The regulation of the iridoid pathway, which leads to the synthesis of loganic acid, involves several families of transcription factors. These proteins act as master switches, coordinating the expression of multiple enzyme-encoding genes required for the multi-step conversion of the primary metabolite geranyl diphosphate (B83284) (GPP) into complex iridoids. universiteitleiden.nloup.com Key among these are the bHLH, AP2/ERF, WRKY, and NAC families, each contributing to the intricate regulatory network.

In the medicinal plant Catharanthus roseus, a trio of basic helix-loop-helix (bHLH) transcription factors, designated as bHLH Iridoid Synthesis 1 (BIS1), BIS2, and BIS3, have been identified as crucial activators of the iridoid biosynthesis pathway. mdpi.comnih.govresearchgate.net These TFs belong to subgroup-IVa of the bHLH family and are distinct from the jasmonate-responsive MYC2-type TFs. mdpi.com BIS1 and BIS2 are tightly co-expressed with genes of the iridoid pathway and have been shown to activate the expression of all genes encoding the enzymes that mediate the conversion of GPP to loganic acid. universiteitleiden.nl

Further genomic analysis revealed that BIS1, BIS2, and the subsequently identified BIS3 are located together in a gene cluster. nih.govresearchgate.net Like its counterparts, BIS3 is induced by MeJA and is highly expressed in roots. nih.gov Research has demonstrated that BIS3 can activate the promoters of numerous iridoid branch genes, including geraniol (B1671447) synthase (GES), geraniol 10-hydroxylase (G10H), 8-hydroxygeraniol oxidoreductase (8HGO), iridoid synthase (IS), 7-deoxyloganetic acid glucosyl transferase (7-DLGT), and 7-deoxyloganic acid hydroxylase (7DLH). nih.govresearchgate.net Overexpression of BIS3 in C. roseus flower petals led to a significant upregulation of these genes and a corresponding increase in loganic acid accumulation. nih.govresearchgate.net Moreover, BIS3 acts synergistically with BIS1 and BIS2 to enhance the activation of target promoters, highlighting a cooperative mechanism within this bHLH cluster to regulate iridoid production. nih.govresearchgate.net

Table 1: bHLH Transcription Factors and Their Regulated Genes in Catharanthus roseus

Transcription Factor Target Gene Promoter Activated Function
BIS1/BIS2 All genes for conversion of GPP to loganic acid Activation

| BIS3 | GES, G10H, 8HGO, IS, 7-DLGT, 7DLH | Activation |

The APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) superfamily of transcription factors, particularly the OCTADECANOID-DERIVATIVE RESPONSIVE CATHARANTHUS AP2-DOMAIN (ORCA) members, are key regulators in the broader MIA pathway. universiteitleiden.nlnih.gov In C. roseus, the ORCA TFs are well-known for activating genes in the indole (B1671886) branch and later steps of the pathway that utilize the iridoid precursor secologanin (B1681713), which is derived from loganic acid. oup.comnih.gov The ORCA proteins, including ORCA2, ORCA3, ORCA4, and ORCA5, are themselves organized in a genomic cluster and are responsive to jasmonate signaling. universiteitleiden.nlgoogle.com

While the BIS factors are the primary activators of the early iridoid pathway leading to loganic acid, ORCA TFs regulate the conversion of loganic acid and the subsequent condensation with tryptamine (B22526). oup.comoup.com For instance, ORCA3, ORCA4, and ORCA5 have been shown to significantly activate the promoter of loganic acid O-methyltransferase (LAMT), the enzyme that converts loganic acid to loganin (B1675030). oup.com ORCA5 also activates the secologanin synthase (SLS) promoter. oup.com This demonstrates a division of labor, where BIS TFs control the supply of loganic acid, and ORCA TFs regulate its downstream utilization. nih.govgoogle.com

WRKY transcription factors are a large family of regulatory proteins involved in various plant processes, including responses to biotic/abiotic stress and the biosynthesis of secondary metabolites. bohrium.comresearchgate.netnih.gov In Gentiana macrophylla, a medicinal plant rich in iridoids and secoiridoids, a genome-wide analysis identified 42 GmWRKY genes. bohrium.comresearchgate.netnih.gov

Through correlation analysis combining gene expression data with metabolite measurements, researchers have pinpointed specific WRKY TFs involved in the secoiridoid pathway. bohrium.comnih.govnih.gov This systems biology approach revealed that while a set of 8 GmWRKYs appeared to regulate the synthesis of gentiopicroside (B1671439), a distinct group of 4 TFs—GmWRKY7, GmWRKY14, GmWRKY26, and GmWRKY41 —were found to specifically regulate the synthesis of loganic acid. bohrium.comresearchgate.netnih.govnih.gov The expression of these genes was also responsive to treatment with methyl jasmonate (MeJA), further linking them to the hormonal regulation of iridoid production. bohrium.comresearchgate.net

Table 2: WRKY Transcription Factors Implicated in Loganic Acid Regulation in Gentiana macrophylla

Transcription Factor Regulated Metabolite
GmWRKY7 Loganic acid
GmWRKY14 Loganic acid
GmWRKY26 Loganic acid

| GmWRKY41 | Loganic acid |

The NAC (NAM, ATAF, and CUC) family of transcription factors is another large group of plant-specific regulators. researchgate.net In Ophiorrhiza pumila, a model plant for studying the biosynthesis of the anticancer alkaloid camptothecin (B557342), the NAC transcription factor OpNAC1 has been identified as a key regulator in the pathway. researchgate.netjipb.netnih.gov Camptothecin biosynthesis requires the iridoid loganin, which is produced from loganic acid by the enzyme loganic acid O-methyltransferase (LAMT). jipb.netnih.gov

Through a co-expression network analysis combined with functional studies, OpNAC1 was identified as a candidate regulator. jipb.netnih.gov Subsequent biochemical assays and analysis of transgenic hairy roots demonstrated that OpNAC1 functions as a transcriptional suppressor. jipb.netnih.gov Specifically, OpNAC1 represses the expression of the OpLAMT1 gene. jipb.netnih.govsciopen.com Knock-out of OpLAMT1 resulted in the elimination of both loganin and camptothecin, confirming its essential role. jipb.net The discovery of OpNAC1 reveals a mechanism of negative regulation, adding another layer of complexity to the control of iridoid metabolism.

Transcriptional Activation and Suppression Mechanisms

The regulation of loganic acid biosynthesis involves a dynamic interplay of transcriptional activation and suppression, allowing the plant to fine-tune metabolic output.

Activation is predominantly driven by transcription factors that bind to specific cis-regulatory elements in the promoters of target genes. The bHLH factors BIS1, BIS2, and BIS3 activate nearly the entire suite of genes for the iridoid pathway in C. roseus. universiteitleiden.nloup.com This activation is often mediated through binding to G-box motifs (CACGTG) present in the promoters of target genes, such as G10H. nih.govresearchgate.net The synergistic action of the clustered BIS factors suggests a mechanism for robust and coordinated pathway induction. nih.gov Similarly, AP2/ERF TFs of the ORCA family activate downstream genes like LAMT and SLS by binding to jasmonate-responsive elements (JREs) or GC-rich motifs in their promoters. nih.govoup.comnih.gov This entire system is often initiated by a larger signaling cascade, where master regulators like CrMYC2 act upstream of the BIS and ORCA TFs in response to jasmonate signals. universiteitleiden.nlgoogle.com

Suppression is equally critical for metabolic control. The NAC transcription factor OpNAC1 in O. pumila exemplifies this, acting as a direct repressor of OpLAMT1 expression to control the flow from loganic acid to loganin. jipb.netnih.gov In C. roseus, other repressors have been identified, such as the zinc finger proteins (ZCT1, ZCT2, ZCT3) and G-box binding factors (GBF1, GBF2), which can downregulate key pathway genes. oup.com These repressors can prevent the over-accumulation of potentially toxic intermediates and allow for the reallocation of resources. The balance between the activity of transcriptional activators and suppressors ultimately dictates the rate of loganic acid synthesis and its conversion into a diverse array of downstream products.

Co-expression Networks and Gene Cluster Analysis

Modern genomic and transcriptomic approaches have been pivotal in deciphering the regulatory networks controlling loganic acid biosynthesis. Gene co-expression network analysis is a powerful systems biology tool that identifies genes with similar expression patterns across different tissues, developmental stages, or experimental conditions. researchgate.netmpg.denih.gov The underlying principle is "guilt-by-association": genes that are co-expressed are likely to be functionally related. This method was instrumental in identifying the GmWRKY factors regulating loganic acid in G. macrophylla and the repressive OpNAC1 in O. pumila. bohrium.comjipb.netnih.gov By correlating the expression levels of candidate transcription factor genes with the expression of known biosynthetic genes and the accumulation of specific metabolites, researchers can build robust hypotheses about regulatory function. nih.govresearchgate.net

Gene cluster analysis has revealed a remarkable feature of specialized metabolism in plants: the physical grouping of pathway genes on a chromosome. This is evident in the loganic acid pathway of C. roseus, where both the BIS activator genes (BIS1, BIS2, BIS3) and the ORCA activator genes (ORCA3, ORCA4, ORCA5) are located in genomic clusters. nih.govnih.govgoogle.com Such clustering is thought to be evolutionarily advantageous, as it can facilitate the co-inheritance and co-regulation of functionally related genes, ensuring that all necessary components of a pathway are expressed in a coordinated manner. researchgate.net The discovery of these regulatory gene clusters, alongside biosynthetic gene clusters for the metabolic pathways themselves, provides deep insights into the genomic architecture and evolution of complex traits like iridoid production.

Table 3: Summary of Key Transcription Factors in Loganic Acid and Iridoid Biosynthesis

Transcription Factor Family Plant Species Function Target
BIS1/2/3 bHLH Catharanthus roseus Activation Early iridoid pathway genes (e.g., GES, G10H, IS)
ORCA3/4/5 AP2/ERF Catharanthus roseus Activation Late iridoid/MIA pathway genes (e.g., LAMT, SLS)
GmWRKY7/14/26/41 WRKY Gentiana macrophylla Activation (putative) Loganic acid biosynthesis

| OpNAC1 | NAC | Ophiorrhiza pumila | Suppression | OpLAMT1 |

Impact of Gene Knock-out and Overexpression on Loganic Acid Accumulation

Genetic manipulation of biosynthetic and regulatory genes has provided significant insights into the loganic acid pathway. Techniques such as gene knockout (inactivation) and overexpression (increased expression) have been instrumental in confirming gene function and identifying bottlenecks in the production of loganic acid and related compounds. wikipedia.orgnumberanalytics.com

In Ophiorrhiza pumila, a plant that produces the anticancer compound camptothecin, loganic acid is a key precursor. The enzyme Loganic Acid O-methyltransferase (LAMT) is responsible for converting loganic acid into loganin. jipb.netuniprot.org Studies identified two potential genes for this enzyme, OpLAMT1 and OpLAMT2. Through enzymatic assays, it was confirmed that only OpLAMT1 could effectively catalyze this conversion. To solidify this finding, researchers performed a gene knock-out of OpLAMT1 in O. pumila hairy roots. The results were definitive: the knock-out led to the complete disappearance of both loganin and its downstream product, camptothecin, demonstrating the essential role of this gene in the pathway downstream of loganic acid. jipb.netnih.gov This implies a potential accumulation of the substrate, loganic acid, when its conversion is blocked.

Conversely, the overexpression of transcription factors that regulate the loganic acid pathway has been shown to increase the expression of necessary biosynthetic genes. In Catharanthus roseus, the transcription factors BIS1 and BIS2 (from the basic Helix-Loop-Helix family) are key regulators. universiteitleiden.nl They activate the expression of all the genes that encode the enzymes required for the conversion of the early precursor, geranyl diphosphate, into loganic acid. universiteitleiden.nlnih.gov Overexpression of BIS1 and BIS2 has been shown to significantly increase the transcript levels of these iridoid pathway genes, which is expected to lead to a higher accumulation of loganic acid. universiteitleiden.nl Similarly, the overexpression of another type of transcription factor, ORCA5 (an AP2/ERF family protein), in C. roseus hairy roots resulted in significantly increased transcript levels of genes in the iridoid branch of the pathway, including Geraniol 10-hydroxylase (G10H) and Iridoid Synthase (IS). oup.com

GeneOrganismManipulation TypeObserved EffectReference
OpLAMT1Ophiorrhiza pumilaKnock-outElimination of loganin and camptothecin accumulation, implying a block in loganic acid conversion. jipb.netnih.gov
BIS1 / BIS2Catharanthus roseusOverexpressionIncreased expression of all genes involved in converting geranyl diphosphate to loganic acid. universiteitleiden.nl
ORCA5Catharanthus roseusOverexpressionSignificantly increased transcript levels of iridoid pathway genes (e.g., G10H, IS). oup.com

Responses to Exogenous Elicitors (e.g., Methyl Jasmonate)

Plants often ramp up the production of specialized metabolites like loganic acid in response to external stress signals, a process that can be mimicked in laboratory and industrial settings using chemical elicitors. Methyl jasmonate (MeJA), a plant signaling molecule involved in defense responses, is a well-studied and potent elicitor of the loganic acid pathway. universiteitleiden.nl

In root cultures of Gentiana species, which are known for their rich content of iridoids and secoiridoids derived from loganic acid, MeJA application has been shown to significantly enhance metabolite production. bohrium.comresearchgate.net A study on Gentiana lutea and Gentiana boissieri root cultures demonstrated that applying MeJA at concentrations of 0.5 mM and 1.0 mM increased the accumulation of loganic acid. bohrium.com The optimal timing and concentration varied between the two species, highlighting the specificity of the response. For G. lutea, the best results were seen after 8 days of treatment, while for G. boissieri, a 4-day treatment was most effective. bohrium.com

The increase in loganic acid content is linked to changes in the expression levels of key biosynthetic genes. In Gentiana macrophylla, MeJA treatment was found to up-regulate the expression of genes involved in the upstream isopentenyl pyrophosphate (IPP) pathway, which provides the precursors for loganic acid. researchgate.net Furthermore, studies in G. macrophylla have identified specific WRKY transcription factors (GmWRKY7, 14, 26, and 41) that appear to regulate loganic acid synthesis and are responsive to MeJA treatment. nih.govbohrium.com This indicates that MeJA triggers a transcriptional cascade, activating regulatory proteins that, in turn, switch on the enzymatic machinery for loganic acid production.

OrganismTreatmentObserved Effect on Loganic AcidReference
Gentiana lutea0.5 mM and 1.0 mM MeJA for 8 daysIncreased accumulation of loganic acid. bohrium.com
Gentiana boissieri0.5 mM MeJA for 4 daysIncreased accumulation of loganic acid. bohrium.com
Gentiana macrophyllaMeJA applicationUpregulated expression of upstream pathway genes and specific WRKY transcription factors, leading to increased production. researchgate.netnih.govbohrium.com

Natural Occurrence and Distribution of Loganic Acid

Taxonomic Distribution of Loganic Acid-Producing Plants

Loganic acid has been identified in numerous plant families, indicating a wide but specific distribution among dicotyledonous plants. nih.gov It serves as a precursor to more complex iridoids and alkaloids, making its presence fundamental in the specialized metabolic pathways of these plants. nih.govresearchgate.net

Loganic acid is prominently found in several key plant families, highlighting its importance in their biochemistry.

Cornaceae (Dogwood Family): This family is a well-documented source of loganic acid. It is notably isolated from the fruits of Cornus mas (cornelian cherry) and Cornus officinalis (Japanese cornel). arctomsci.commdpi.commedchemexpress.com In Cornus mas, loganic acid is a predominant iridoid, often found alongside its derivative, cornuside. mdpi.comnih.gov

Gentianaceae (Gentian Family): Numerous species within this family produce loganic acid. It has been reported in various Gentiana species, including Gentiana macrophylla, Gentiana lutea, Gentiana rigescens, and Gentiana rhodantha. medchemexpress.comnih.govdss.go.thfrontiersin.org It is also found in other genera of this family, such as Swertia caroliniensis. dss.go.thknapsackfamily.com Within the Gentianaceae, loganic acid is a key intermediate in the biosynthesis of other bitter compounds like gentiopicroside (B1671439). researchgate.netnih.gov

Apocynaceae (Dogbane Family): In this family, loganic acid is a crucial precursor in the biosynthesis of complex monoterpenoid indole (B1671886) alkaloids (MIAs). nih.gov It is found in species like Catharanthus roseus (Madagascar periwinkle) and has been isolated from Vinca sonerii. knapsackfamily.comresearchgate.net Its conversion to loganin (B1675030) is a key step in the pathway leading to medicinally important compounds. wikipedia.orguniprot.org

Rubiaceae (Coffee Family): Loganic acid is present in members of the Rubiaceae family, which also produces MIAs. nih.gov For instance, it has been identified in Ophiorrhiza pumila, where it is a substrate for the synthesis of the anticancer compound camptothecin (B557342). nih.govjipb.net

Caprifoliaceae (Honeysuckle Family): Several species in this family, particularly in the genus Lonicera (honeysuckle), are known to contain loganic acid. It has been isolated from Lonicera periclymenum and is a dominant iridoid in the edible berries of Lonicera caerulea (blue honeysuckle). nii.ac.jpnih.govwikidata.org

Other Families: The distribution of loganic acid extends to other families as well. It has been identified in the Lamiaceae (mint family), including in Leonotis nepetifolia. vjol.info.vnresearchgate.net It is also found in the Scrophulariaceae (figwort family), where its presence was once considered unexpected, in species like Manulea corymbosa. thieme-connect.comnih.gov Additionally, it has been reported in the Plantaginaceae and Verbenaceae families. mdpi.comcabidigitallibrary.orgnih.govresearchgate.net

Quantitative Analysis of Loganic Acid Content in Different Plant Organs and Tissues

The concentration of loganic acid varies significantly among different parts of a plant, reflecting the specific metabolic activity of each organ.

Research on Gentiana rigescens has shown that the roots have the highest accumulation of loganic acid, with concentrations ranging from approximately 1.13 mg/g to 5.24 mg/g. frontiersin.org In contrast, the stems, leaves, and flowers of the same plant contain lower amounts. frontiersin.org Similarly, in Gentiana lutea, loganic acid is the second most abundant iridoid in fresh roots, constituting about 17% of the total iridoids. dss.go.th

In the case of Cornus mas (cornelian cherry), the fruits are a primary source, with studies isolating up to 1.5 grams of pure loganic acid from 1 kilogram of fresh fruit. nih.gov Another study reported the loganic acid content in Cornus mas fruits to range from 81.5 to 461.1 mg/100 g of fresh weight. mdpi.com For edible honeysuckle berries (Lonicera caerulea), loganic acid is the dominant iridoid, accounting for 22% to 73% of the total quantified iridoids. nih.gov

The leaves of Dipsacus fullonum (wild teasel) have been found to contain more iridoids, including loganic acid, than the roots. mdpi.com In one analysis, loganic acid constituted 16% of the total iridoids in the roots, while in the leaves, it was present at a lower proportion (1-6%) compared to other iridoids like sylvestroside III. mdpi.com

Table 1: Quantitative Content of Loganic Acid in Various Plant Species and Tissues

Plant SpeciesFamilyPlant Organ/TissueLoganic Acid Content (mg/g or as specified)Reference
Gentiana rigescensGentianaceaeRoots1.13 - 5.24 mg/g frontiersin.org
Gentiana luteaGentianaceaeFresh Roots~17% of total iridoids dss.go.th
Cornus masCornaceaeFruits81.5 - 461.1 mg/100g (fresh weight) mdpi.com
Cornus masCornaceaeFruits1.5 g per 1 kg (fresh fruit) nih.gov
Lonicera caeruleaCaprifoliaceaeBerries22% - 73% of total iridoids nih.gov
Dipsacus fullonumCaprifoliaceaeRoots16% of total iridoids mdpi.com
Dipsacus fullonumCaprifoliaceaeLeaves1% - 6% of total iridoids mdpi.com

Variability in Loganic Acid Content Based on Geographic Origin, Growing Conditions, and Cultivation Practices

The concentration of loganic acid in plants is not static; it is influenced by a range of environmental and cultivation factors.

Studies on Gentiana rigescens collected from different geographic locations in China revealed significant variations in the content of its major iridoids, including loganic acid. frontiersin.org These differences suggest that environmental conditions, such as climate and soil composition, play a crucial role in the biosynthesis and accumulation of these secondary metabolites. frontiersin.org

The method of processing and drying plant material can also dramatically alter iridoid content. For instance, in Gentiana lutea roots, artificial drying preserved about 96.5% of the loganic acid content found in fresh roots. dss.go.th In contrast, natural, slower drying led to a more substantial, though not statistically significant, decrease of about 24.5%. dss.go.th This indicates that post-harvest handling is a critical factor in maintaining the chemical integrity of the plant material.

Co-occurrence and Metabolic Relationships with Related Iridoids

Loganic acid is a central molecule in the biosynthetic pathway of many other iridoids and is therefore frequently found alongside its metabolic relatives.

Loganin: Loganic acid is the direct precursor to loganin. The conversion is catalyzed by the enzyme loganic acid O-methyltransferase (LAMT), which methylates the carboxylic acid group of loganic acid. wikipedia.orguniprot.org Consequently, these two compounds often co-exist in plants like Cornus officinalis and Lonicera species. mdpi.comnii.ac.jp In Catharanthus roseus, this methylation is a committed step towards the synthesis of secologanin (B1681713). uniprot.org

Secologanin: Loganin is subsequently converted to secologanin by the enzyme secologanin synthase (SLS). wikipedia.org Secologanin is a key secoiridoid that serves as the monoterpene precursor for the vast class of monoterpenoid indole alkaloids (MIAs) found in families like Apocynaceae and Rubiaceae. nih.gov

Gentiopicroside and Sweroside: In the Gentianaceae family, loganic acid is part of a biosynthetic sequence leading to other major iridoids. Isotope labeling studies have shown a metabolic relationship where loganic acid is a precursor to sweroside, which can then be converted to other compounds like gentiopicroside and swertiamarin. researchgate.netnih.gov In Gentiana rigescens and Gentiana lutea, loganic acid is consistently found with gentiopicroside, sweroside, and swertiamarin, highlighting their interconnected metabolic pathways. dss.go.thfrontiersin.org

Advanced Analytical Methodologies for Loganic Acid Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of loganic acid analysis, enabling its separation from complex mixtures. The choice of technique depends on the research objective, whether it is quantification, purification, or high-throughput screening.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the routine separation and quantification of loganic acid. The method typically utilizes a reversed-phase approach, where a nonpolar stationary phase is paired with a polar mobile phase.

Detailed research findings show that C18 columns are predominantly used for the separation of loganic acid. researchgate.netingentaconnect.combjmu.edu.cn The mobile phase commonly consists of a gradient mixture of acetonitrile (B52724) and acidified water, with additives like formic acid or phosphoric acid used to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group. researchgate.netbjmu.edu.cn Detection is frequently performed using a Diode Array Detector (DAD) or a standard UV detector, with wavelengths set between 230 nm and 250 nm for optimal absorbance. ingentaconnect.combjmu.edu.cn Method validation studies have demonstrated excellent linearity for loganic acid within specific concentration ranges, with correlation coefficients (r²) often exceeding 0.999. researchgate.netingentaconnect.com

Table 1: Examples of HPLC Parameters for Loganic Acid Analysis

Parameter Condition 1 Condition 2 Condition 3
Stationary Phase Venusil MP C18 (250 x 4.6 mm, 5 µm) researchgate.net Elite-ODS ingentaconnect.com Zorbax SB-C18 (250 x 4.6 mm, 5 µm) bjmu.edu.cn
Mobile Phase Acetonitrile and 0.1% H₃PO₄ in water researchgate.net Acetonitrile and 0.3% acetic acid in water (10:90) ingentaconnect.com Acetonitrile and 0.04% phosphoric acid in water bjmu.edu.cn
Elution Mode Gradient researchgate.net Isocratic ingentaconnect.com Gradient bjmu.edu.cn
Flow Rate 1.0 mL/min researchgate.net 1.0 mL/min ingentaconnect.com 1.0 mL/min bjmu.edu.cn
Detection λ Not specified 250 nm ingentaconnect.com 230 nm bjmu.edu.cn

| Column Temp. | 25°C researchgate.net | 35°C ingentaconnect.com | Not specified |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially higher resolution, improved sensitivity, and significantly shorter analysis times. For loganic acid research, UPLC is particularly valuable for analyzing complex samples containing numerous closely related compounds or for high-throughput metabolomics studies. lcms.cz

The enhanced resolving power of UPLC allows for better separation of loganic acid from other isomers and structurally similar iridoids that might co-elute in an HPLC system. thegoodscentscompany.com The coupling of UPLC with mass spectrometry (UPLC-MS) is a powerful combination, leveraging the high-resolution separation of UPLC and the sensitive, specific detection of MS. lcms.czthegoodscentscompany.com This approach is frequently employed for the comprehensive chemical profiling of plant extracts containing loganic acid.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used primarily for the qualitative analysis and preliminary screening of loganic acid in plant extracts. aga-analytical.com.pl The method involves spotting a sample onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing it in a sealed chamber with a suitable solvent system (mobile phase). aga-analytical.com.plcore.ac.uk

For separating organic acids like loganic acid on silica gel plates, polar solvent systems are often employed. The separated spots can be visualized under UV light (if the compound is fluorescent or on a plate containing a fluorescent indicator) or by spraying with various chemical reagents that react to produce colored spots. illinois.edu Reagents like bromocresol green can be used to visualize acidic compounds as spots of a different color against the background. core.ac.uk While TLC is not typically used for precise quantification, it serves as an excellent tool for quickly checking the presence of loganic acid and optimizing solvent systems for column chromatography.

Gas Chromatography (GC) is generally not the preferred method for the direct analysis of loganic acid. doi.org As an iridoid glycoside, loganic acid is a large, polar, and non-volatile compound, which makes it unsuitable for direct injection into a GC system where analytes must be volatile and thermally stable. chromforum.org

For GC analysis to be feasible, loganic acid would require a chemical derivatization step to convert its polar hydroxyl and carboxylic acid groups into more volatile and thermally stable ether or ester forms. chromforum.org This additional sample preparation step increases complexity and can introduce variability. Given the widespread success and direct applicability of LC-based methods like HPLC and UPLC for analyzing polar compounds, these techniques are almost exclusively chosen over GC for loganic acid research. shimadzu.com

Spectroscopic Approaches for Identification and Structural Elucidation

While chromatography separates loganic acid, spectroscopy is essential for its definitive identification and structural confirmation. Mass spectrometry, in particular, provides invaluable data on molecular weight and fragmentation patterns.

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of loganic acid. It offers exceptional sensitivity and selectivity, allowing for the detection of trace amounts of the compound in complex matrices. nih.gov For structural elucidation and unambiguous identification, Tandem Mass Spectrometry (MS/MS) is the gold standard. wikipedia.orgijcap.in

In a typical LC-MS/MS experiment, loganic acid is first separated by LC and then ionized, commonly using electrospray ionization (ESI). The first mass spectrometer (MS1) isolates the precursor ion corresponding to loganic acid (e.g., [M-H]⁻ at m/z 375.1 in negative ion mode). nih.gov This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). wikipedia.orgunt.edu The fragmentation pattern is a unique fingerprint that confirms the compound's identity. For instance, a validated LC-MS/MS method for loganic acid in rat plasma utilized the transition of the precursor ion at m/z 375.1 to a major product ion at m/z 213.2. nih.gov This level of specificity is crucial for pharmacokinetic studies and for differentiating loganic acid from other compounds with the same molecular weight. nih.govresearchgate.net

Table 2: Mass Spectrometry Data for Loganic Acid

Parameter Value Ionization Mode
Molecular Formula C₁₆H₂₄O₁₀ sigmaaldrich.com N/A
Molecular Weight 376.36 g/mol sigmaaldrich.com N/A
Precursor Ion (m/z) 375.1 nih.gov Negative ESI

| Major Product Ion (m/z) | 213.2 nih.gov | Negative ESI |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, J-resolved, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and quality assessment of natural products like loganic acid. mdpi.commdpi.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR methods are routinely employed in the analysis of iridoid glycosides. mdpi.commdpi.com

¹H-NMR and ¹³C-NMR: These 1D NMR techniques are fundamental for identifying the carbon-hydrogen framework of loganic acid. The ¹H-NMR spectrum reveals the number of different types of protons, their electronic environments, and their spin-spin coupling interactions with neighboring protons. The ¹³C-NMR spectrum provides information on the number and types of carbon atoms present, such as methyl, methylene, methine, and quaternary carbons. The chemical shifts (δ) in both spectra are indicative of the functional groups present in the molecule. For loganic acid, characteristic signals include those for the vinyl proton (H-3), the anomeric proton of the glucose unit (H-1'), and the methyl group (H-10). nih.govnih.gov

Detailed ¹H and ¹³C NMR data, typically recorded in deuterated methanol (B129727) (CD₃OD), are crucial for unambiguous identification.

Interactive Table: ¹H-NMR Data for Loganic Acid (Aglycone and Glucosyl Moiety) in CD₃OD

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
15.20d4.5
37.38s
53.01m
64.05m
71.85m
82.05m
92.15m
101.09d7.0
Glucosyl Moiety
1'4.65d7.8
2'3.20dd8.0, 9.0
3'3.38t9.0
4'3.28t9.0
5'3.35m
6'a3.85dd12.0, 2.0
6'b3.67dd12.0, 5.5

Data compiled and adapted from similar iridoid glycoside structures reported in the literature. mdpi.comnih.govnih.gov

Interactive Table: ¹³C-NMR Data for Loganic Acid (Aglycone and Glucosyl Moiety) in CD₃OD

PositionδC (ppm)
Aglycone
195.3
3152.0
4115.0
532.0
678.0
745.0
842.0
947.0
1013.5
11 (COOH)170.0
Glucosyl Moiety
1'100.5
2'74.8
3'77.9
4'71.7
5'78.1
6'62.9

Data compiled and adapted from similar iridoid glycoside structures reported in the literature. mdpi.comnih.govnih.gov

J-resolved Spectroscopy: This 2D NMR technique separates chemical shift information and spin-spin coupling constants onto two different frequency axes. For complex molecules like loganic acid with overlapping multiplets in the 1D ¹H spectrum, J-resolved spectroscopy can simplify the analysis by revealing the multiplicity of each signal in the second dimension, aiding in the accurate measurement of coupling constants.

2D NMR: Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are indispensable for the complete and unambiguous assignment of all proton and carbon signals.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum correlate coupled protons, allowing for the tracing of proton-proton networks within the molecule, such as the spin systems in the cyclopentane (B165970) ring and the glucose moiety of loganic acid. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly attached to heteronuclei, most commonly ¹³C. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is directly bonded to, providing a definitive map of one-bond C-H connectivities. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is crucial for connecting different spin systems and for identifying the positions of quaternary carbons (which have no attached protons). For loganic acid, HMBC correlations would be key in establishing the link between the aglycone and the glucosyl unit (e.g., correlation from the anomeric proton H-1' to the C-1 carbon of the aglycone) and confirming the position of the carboxylic acid group. nih.gov

UV-Vis, Infrared (IR), and Raman Spectroscopy for Physicochemical Characterization

Spectroscopic techniques that probe the interaction of molecules with electromagnetic radiation are vital for characterizing the physicochemical properties of loganic acid.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of loganic acid is characterized by a strong and broad absorption band. This absorption is attributed to n→π* electronic transitions, primarily involving the lone pair electrons of the oxygen atoms in the hydroxyl groups being excited to π* antibonding orbitals of the double bond system within the cyclopentane-pyran rings. casss.org

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide a molecular fingerprint based on the vibrations of chemical bonds. The IR and FT-Raman spectra of solid-phase loganic acid have been recorded in the 100–4000 cm⁻¹ range. casss.org Analysis of the vibrational spectra, supported by Density Functional Theory (DFT) calculations, has shown that loganic acid exists in a dimeric form in the solid state. This dimerization occurs through intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. casss.org A key indicator of this is the stretching vibration of the carbonyl group (ν(C=O)), which appears around 1677-1682 cm⁻¹ in the experimental spectra, a significant shift from the calculated value for a monomeric form (1783 cm⁻¹). casss.org

Interactive Table: Key Vibrational Bands for Loganic Acid

Wavenumber (cm⁻¹)Vibrational Mode
1682 (Raman)ν(C=O) stretching in dimer
1677 (IR)ν(C=O) stretching in dimer
~1640 (IR/Raman)ν(C=C) stretching

Source: Data from physicochemical characterization studies. casss.org

Luminescence Spectroscopy

Luminescence spectroscopy, which measures the light emitted by a substance after it absorbs light, provides further insight into the electronic structure of loganic acid. When excited at a wavelength of 330 nm, loganic acid exhibits an emission spectrum with a strong, broad band centered at 425 nm. casss.org This emission is also linked to the n→π* transition. The significant difference between the absorption and emission maxima, known as the Stokes shift, has been calculated to be approximately 20,915 cm⁻¹ for loganic acid. casss.org

Hyphenated Analytical Systems

Hyphenated techniques, which couple a separation method like liquid chromatography with a spectroscopic detection method, are powerful tools for the analysis of loganic acid in complex matrices such as plant extracts and biological fluids.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

LC-MS is a highly sensitive and selective method for the detection and quantification of loganic acid. In this technique, HPLC separates the components of a mixture, which are then ionized and detected by a mass spectrometer. Electrospray ionization (ESI) is a common ionization source used for this purpose. Loganic acid can be detected in both positive and negative ion modes.

Positive Ion Mode: Forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 377.

Negative Ion Mode: Forms a deprotonated molecule [M-H]⁻ at an m/z of 375.

Tandem mass spectrometry (LC-MS/MS) provides structural information through fragmentation analysis. The precursor ion (e.g., [M-H]⁻) is selected and fragmented to produce characteristic product ions. A common fragmentation pathway for loganic acid involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da). In a validated LC-MS/MS method for quantifying loganic acid in rat plasma, the multiple reaction monitoring (MRM) mode was used, monitoring the transition from the precursor ion at m/z 375.1 to a product ion at m/z 213.2 in negative ion scan mode.

Interactive Table: LC-MS/MS Fragmentation Data for Loganic Acid

Ion ModePrecursor Ion (m/z)Key Product Ions (m/z)Interpretation
Positive377 [M+H]⁺215[M+H - Glucose]⁺
Negative375 [M-H]⁻213[M-H - Glucose]⁻
Negative375.1213.2MRM transition for quantification

HPLC-NMR and HPLC-SPE-NMR

HPLC-NMR directly couples an HPLC system with an NMR spectrometer, allowing for the acquisition of NMR spectra of compounds as they elute from the chromatography column. This is particularly useful for the structural elucidation of unknown compounds in a mixture without the need for prior isolation.

HPLC-SPE-NMR is an advanced configuration where eluted peaks from the HPLC are first trapped onto a solid-phase extraction (SPE) cartridge. This step serves to concentrate the analyte and allows for the solvent to be switched from the HPLC mobile phase to a deuterated NMR solvent. The trapped analyte is then eluted from the SPE cartridge into the NMR flow cell for analysis. This technique offers several advantages, including the ability to accumulate material from multiple chromatographic runs to enable more time-intensive 2D NMR experiments and improved compatibility with various HPLC solvents.

UPLC-ESI-qTOF-MS/MS and HPLC-PDA

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-qTOF-MS/MS) is a high-resolution and high-sensitivity technique used for the comprehensive profiling of compounds in complex samples. UPLC provides faster separations with better resolution than conventional HPLC. The qTOF mass analyzer provides highly accurate mass measurements for both precursor and fragment ions, which facilitates the confident identification of known compounds and the determination of elemental compositions for unknown substances. This method has been successfully applied to identify iridoids, including loganic acid, in edible honeysuckle berries.

High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA) is a robust and widely used method for the quantification of loganic acid. A PDA detector measures the absorbance of the eluent across a range of wavelengths simultaneously, generating a UV spectrum for each peak. This allows for peak purity assessment and compound identification by comparing the acquired UV spectrum with that of a reference standard. Loganic acid exhibits a characteristic UV absorption maximum around 234-245 nm, which is typically used for its detection and quantification in various plant materials.

LC-DAD-MS for Qualitative and Quantitative Analysis

Liquid Chromatography coupled with Diode Array Detection and Mass Spectrometry (LC-DAD-MS) is a powerful and widely used technique for the separation, identification, and quantification of phytochemicals, including loganic acid, in complex matrices such as plant extracts. This hyphenated technique leverages the separation capabilities of liquid chromatography with the dual detection power of DAD for UV-Vis spectral information and MS for mass-based identification and structural elucidation.

For qualitative analysis, the mass spectrometer provides critical data. In studies using LC-MS/MS for the determination of loganic acid, detection is often performed in negative ion scan mode. The multiple reaction monitoring (MRM) mode is employed for its high sensitivity and selectivity, monitoring the transition of the precursor ion to specific product ions. For loganic acid, a common transition monitored is from the precursor ion [M-H]⁻ at m/z 375.1 to a product ion at m/z 213.2. This specific fragmentation pattern serves as a reliable identifier for loganic acid in a sample.

For quantitative analysis, both DAD and MS detectors can be utilized. The DAD detector measures the absorbance of the compound at a specific wavelength, while the MS detector measures the ion intensity. A High-Performance Liquid Chromatography (HPLC) method with DAD has been developed for the simultaneous quantification of loganic acid and other active components in medicinal plants like Dipsacus asper. Such methods are validated to ensure their reliability, with key performance characteristics evaluated. The combination of LC with a triple quadrupole mass spectrometer (LC-QQQ-MS) is particularly effective for accurate quantification due to its high sensitivity and reproducibility.

Below is a table summarizing typical validation parameters for the quantitative analysis of loganic acid using an HPLC-DAD method.

ParameterLoganic Acid
Linearity Range (mg/mL) 151.00–3020.00
Regression Equation Y = 2817.5X + 11.214
Correlation Coefficient (r²) > 0.9991
Recovery (%) 99.03–102.38
Relative Standard Deviation (RSD) for Recovery (%) 1.89–4.05

This interactive table is based on data for the quantitative analysis of multiple compounds, with the specific data for Loganic Acid highlighted.

Application of Computational Methods for Spectroscopic Data Interpretation (e.g., Quantum Chemical DFT Approach for Spectra Simulation)

Computational methods, particularly the Quantum Chemical Density Functional Theory (DFT) approach, serve as powerful tools for the interpretation of experimental spectroscopic data of complex molecules like loganic acid. These methods allow for the simulation of molecular structures and vibrational spectra (such as Infrared and Raman), providing a theoretical framework that aids in the precise assignment of experimental spectral bands.

In a detailed study of loganic acid, its molecular structure was optimized at the DFT level using the B3LYP functional and the 6–311G(2d,2p) basis set. The results of these DFT calculations were then used to interpret and analyze experimental FTIR and FT-Raman spectra. The simulated spectra showed strong agreement with the experimental data, confirming the dimeric structure of loganic acid in the solid state, which is formed through intermolecular hydrogen bonds.

The comparison between calculated and experimental wavenumbers is a key aspect of this approach. While unscaled calculated wavenumbers showed a mean square deviation of about 25 cm⁻¹ from the experimental data, scaling the calculated values significantly improved the correlation, reducing the deviation to as low as 5 cm⁻¹ for the IR spectrum. This process allows for a confident assignment of observed vibrational bands to specific molecular motions, such as the C=O stretching vibrations, which are indicative of the compound's dimeric form. The application of these computational tools provides a new level of detail for the identification of loganic acid in natural materials.

The table below presents a comparison of selected experimental and DFT-calculated vibrational wavenumbers for loganic acid, illustrating the utility of this computational approach.

Vibrational ModeExperimental IR (cm⁻¹)Calculated IR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated Raman (cm⁻¹)
ν(C=O)1677167816821671
ν(C=C)1641164316481645
δ(CH₂)1445144614481447
ν(C-O)1279128212801282
γ(CH)868868871869

ν = stretching, δ = bending, γ = out-of-plane bending. Calculated values are for the dimeric form.

Quantitative and Fingerprint Analysis for Quality Control and Metabolite Profiling

Quantitative and fingerprint analyses are essential for the quality control of herbal medicines and for comprehensive metabolite profiling. These approaches ensure the consistency, efficacy, and authenticity of natural products where loganic acid is a key bioactive component.

Quantitative Analysis for Quality Control: The quality of herbal materials can vary significantly due to factors like geographic origin, harvest time, and processing methods. Therefore, quantitative analysis of marker compounds is a crucial step in quality control. HPLC-DAD is a robust and widely adopted method for this purpose. A validated HPLC-DAD method was successfully used to simultaneously determine the content of loganic acid and seven other major bioactive components in both crude and processed Dipsaci Radix. By quantifying the concentration of loganic acid, manufacturers can standardize the raw materials and finished products, ensuring consistent quality.

Fingerprint Analysis for Metabolite Profiling: Metabolite fingerprinting offers a holistic view of the chemical composition of a sample. Instead of focusing on a few marker compounds, this technique generates a characteristic chemical profile, or "fingerprint," typically from a chromatogram (e.g., HPLC, LC-MS) or spectrum. This fingerprint represents the complex mixture of metabolites present in the sample.

In the context of loganic acid-containing plants, HPLC fingerprinting combined with chemometric methods like principal component analysis (PCA) can be used for quality evaluation and to differentiate between samples from different sources or processing batches. For example, in the analysis of Dipsaci Radix, PCA was applied to the quantitative data of eight compounds, including loganic acid. The analysis revealed that the chemical profiles of crude and sweated (processed) Radix were distinctly different, allowing for clear discrimination between the two. Such fingerprinting and metabolite profiling techniques are powerful tools for ensuring the comprehensive quality and authenticity of natural products.

Structure Activity Relationship Sar Studies of Loganic Acid and Its Derivatives

Correlation of Molecular Structure with Anti-inflammatory Activity

The anti-inflammatory properties of loganic acid and related iridoids are significantly influenced by specific structural features. thieme-connect.comnih.gov Variations in hydroxylation, unsaturation, and acylation patterns, as well as the presence of specific functional groups, can modulate their anti-inflammatory potency. thieme-connect.comnih.gov Loganic acid itself has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway and activating the Nrf2 signaling pathway. medchemexpress.com It has also been shown to reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated cells. medchemexpress.com

In a study evaluating twelve iridoid glycosides for their anti-inflammatory activity in carrageenan-induced mouse paw edema and TPA-induced mouse ear edema models, loganic acid was found to be the most active in the carrageenan-induced edema test, showing a 44.4% inhibition of edema. thieme-connect.comnih.gov In contrast, a mixture of catalpol (B1668604) derivatives, aucubin (B1666126), verbenalin, and loganin (B1675030) exhibited higher activity (72.0% to 80.0% edema inhibition) in the TPA-induced ear edema model. thieme-connect.comnih.gov These findings underscore the importance of the specific inflammatory model in assessing the structure-activity relationships of these compounds.

The anti-inflammatory activity of iridoids is closely tied to the patterns of hydroxylation, unsaturation, and acylation within their molecular structure. thieme-connect.comnih.gov Studies comparing various iridoid glycosides have allowed for the establishment of a relationship between these substitution patterns and their anti-inflammatory effects. thieme-connect.comnih.gov For instance, the presence and position of hydroxyl groups can significantly impact activity.

The degree of unsaturation in the iridoid skeleton is another critical determinant of anti-inflammatory potential. thieme-connect.comnih.gov Furthermore, acylation of the glycosyl moiety can also modulate the anti-inflammatory response. thieme-connect.comnih.gov

While specific studies on the influence of electron-withdrawing groups at the C11 position of loganic acid are not extensively detailed in the provided results, the general principles of SAR suggest that modifications at this position could influence activity. The electronic properties of substituents can affect the molecule's interaction with biological targets.

The core cyclopentane (B165970) ring fused to a pyran ring is a fundamental characteristic of iridoids like loganic acid. ualberta.caekb.eg The integrity and conformation of this ring system are crucial for their biological activities. ualberta.ca The presence or absence of unsaturation between carbons 6 and 7 in the cyclopentanopyran ring, as seen in loganic acid and loganin, does not appear to drastically affect binding activity to certain targets. ualberta.ca

The substitution pattern on the cyclopentane ring is also significant. While some iridoids like genipin (B1671432) and aucubin possess a hydroxymethyl group at position 8 which contributes to their activity, the absence of this group in loganic acid and loganin is compensated for by the cumulative effect of the carboxyl and free hydroxyl groups. ualberta.ca

Correlation of Molecular Structure with Glycogen (B147801) Phosphorylase-a (GPa) Inhibition

Loganic acid and other iridoids have been identified as inhibitors of glycogen phosphorylase-a (GPa), a key enzyme in glucose metabolism, making them potential candidates for anti-diabetic therapies. ualberta.cahealthinformaticsjournal.comresearchgate.net Molecular docking studies have been instrumental in elucidating the structural requirements for GPa inhibition. ualberta.cahealthinformaticsjournal.comresearchgate.net

A key finding from SAR studies is the critical role of a free carboxylic acid group at position 4 of the iridoid structure for high-affinity binding to GPa. ualberta.ca Docking experiments have shown that loganic acid, which possesses this free carboxylic acid, exhibits a higher binding affinity and better docking energy (-7.78 kcal/mol) to GPa compared to its esterified counterpart, loganin (-6.46 kcal/mol). ualberta.ca The removal of the carboxylic acid group altogether, as in aucubin, also leads to a lower binding affinity (-7.38 kcal/mol). ualberta.ca This suggests that the carboxyl group is a key pharmacophoric feature for the interaction with the GPa enzyme. ualberta.ca

Unsaturation between carbons 3 and 4 is also important for maintaining this inhibitory activity, as saturation leads to a loss of the desired pharmacological effects. ualberta.ca

Comparative Analysis of Loganic Acid, Loganin, and Other Iridoid Derivatives

Comparative studies of loganic acid, its methyl ester loganin, and other iridoid derivatives have revealed important structure-activity relationships across a range of biological activities.

In the context of GPa inhibition, as mentioned, loganic acid is a more potent inhibitor than loganin due to its free carboxylic acid group. ualberta.ca This highlights how a simple esterification can significantly alter biological activity.

Regarding anti-inflammatory activity, the relative potency of loganic acid and loganin can vary depending on the experimental model. In the carrageenan-induced paw edema model, loganic acid was the most active among the twelve iridoids tested. thieme-connect.comnih.gov However, in the TPA-induced ear edema model, loganin, along with aucubin and verbenalin, showed the highest activity. thieme-connect.comnih.gov

A study on the anti-inflammatory activity of iridoids from Castilleja tenuiflora in a TPA-induced ear edema model in mice showed that loganic acid's activity was not significantly different from that of 8-epi-loganin and geniposide. mdpi.com In contrast, aucubin and geniposidic acid demonstrated activity similar to the anti-inflammatory drug indomethacin. mdpi.com

The following table summarizes the comparative biological activities of loganic acid and related iridoids based on available data:

CompoundBiological ActivityModelKey FindingsReference
Loganic Acid Anti-inflammatoryCarrageenan-induced mouse paw edemaMost active among 12 iridoids (44.4% edema inhibition) thieme-connect.comnih.gov
Loganic Acid GPa InhibitionMolecular DockingHigh binding affinity (-7.78 kcal/mol) due to free carboxylic acid at C4 ualberta.ca
Loganin Anti-inflammatoryTPA-induced mouse ear edemaHigh activity (72.0-80.0% edema inhibition) thieme-connect.comnih.gov
Loganin GPa InhibitionMolecular DockingLower binding affinity (-6.46 kcal/mol) compared to loganic acid ualberta.ca
Aucubin Anti-inflammatoryTPA-induced mouse ear edemaHigh activity (72.0-80.0% edema inhibition) thieme-connect.comnih.gov
Aucubin GPa InhibitionMolecular DockingLower binding affinity (-7.38 kcal/mol) compared to loganic acid ualberta.ca
Verbenalin Anti-inflammatoryTPA-induced mouse ear edemaHigh activity (72.0-80.0% edema inhibition) thieme-connect.comnih.gov
Geniposide Anti-inflammatoryTPA-induced mouse ear edemaActivity not significantly different from loganic acid mdpi.com
Geniposidic Acid Anti-inflammatoryTPA-induced mouse ear edemaActivity similar to indomethacin mdpi.com

This comparative analysis underscores that subtle structural modifications among iridoid derivatives can lead to significant differences in their biological profiles, highlighting the importance of SAR studies in guiding the development of new therapeutic agents based on these natural products.

Molecular and Cellular Mechanisms of Loganic Acid Biological Activity

Anti-inflammatory Mechanisms

Loganic acid exerts its anti-inflammatory effects by modulating critical signaling cascades and reducing the expression of inflammatory mediators. medchemexpress.comresearchgate.net These actions help to mitigate inflammatory responses at the cellular level.

Inhibition of NF-κB Nuclear Translocation

A primary anti-inflammatory mechanism of loganic acid is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. medchemexpress.com Under inflammatory conditions, loganic acid has been shown to inhibit the phosphorylation and subsequent nuclear translocation of NF-κB in various cell models, including LPS-stimulated RAW 264.7 and Caco-2 cells. nih.govmedchemexpress.com By preventing the translocation of NF-κB to the nucleus, loganic acid effectively blocks the transcription of a wide array of pro-inflammatory genes. nih.govmdpi.com This inactivation of the NF-κB pathway is a cornerstone of its anti-inflammatory activity. nih.govresearchgate.net

Reduction of Proinflammatory Cytokine Expression (IL-1β, IL-6, TNF-α)

As a direct consequence of inhibiting the NF-κB pathway, loganic acid significantly reduces the expression of several key proinflammatory cytokines. medchemexpress.com Studies have consistently shown that treatment with loganic acid leads to a marked decrease in the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govmedchemexpress.comnih.gov This reduction has been observed in various experimental models, including in mice with dextran sulfate sodium (DSS)-induced colitis, where loganic acid administration alleviated inflammation by lowering the levels of these cytokines. nih.govresearchgate.net

Proinflammatory CytokineEffect of Loganic AcidObserved In
Interleukin-1β (IL-1β)Decreased Expression/ProductionLPS-stimulated RAW 264.7 cells, DSS-induced colitis models nih.govmedchemexpress.com
Interleukin-6 (IL-6)Decreased Expression/ProductionLPS-stimulated RAW 264.7 cells, DSS-induced colitis models nih.govmedchemexpress.comnih.gov
Tumor Necrosis Factor-alpha (TNF-α)Decreased Expression/ProductionLPS-stimulated RAW 264.7 cells, DSS-induced colitis models nih.govmedchemexpress.comnih.gov

Antioxidant Mechanisms

In addition to its anti-inflammatory effects, loganic acid possesses potent antioxidant properties. These are carried out through both the activation of endogenous antioxidant pathways and the direct scavenging of harmful free radicals. nih.govmedchemexpress.com

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Translocation and Heme Oxygenase-1 (HO-1) Production

A key antioxidant mechanism of loganic acid involves the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.govmedchemexpress.com Loganic acid promotes the nuclear translocation of Nrf2. medchemexpress.comnih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of phase II detoxifying and antioxidant enzymes. mdpi.comnih.gov One of the most significant of these enzymes is Heme Oxygenase-1 (HO-1). nih.gov Studies have demonstrated that loganic acid treatment leads to a profound increase in the production of both Nrf2 and HO-1, thereby enhancing the cell's intrinsic antioxidant defenses and protecting against oxidative stress. nih.govresearchgate.netnih.gov

Key ProteinEffect of Loganic AcidMechanism
Nrf2Activates and promotes nuclear translocationInitiates transcription of antioxidant genes medchemexpress.comnih.gov
HO-1Increases production/expressionActs as a key cytoprotective and antioxidant enzyme researchgate.netnih.gov

Direct Free Radical Scavenging Activity (DPPH, Superoxide (B77818) Anion, Hydroxyl Radicals)

Beyond activating cellular antioxidant systems, loganic acid exhibits strong direct free radical scavenging activity. medchemexpress.com It has been shown to effectively neutralize various types of free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), superoxide anions, and hydroxyl radicals. medchemexpress.com This direct scavenging ability allows loganic acid to immediately reduce oxidative damage by neutralizing reactive oxygen species. nih.gov

Free RadicalScavenging Activity (IC₅₀)
DPPH149 μg/mL medchemexpress.com
Superoxide Anion632.43 μg/mL medchemexpress.com
Hydroxyl Radicals29.78 μg/mL medchemexpress.com

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process or component by 50%.

Enhancement of Antioxidant Enzyme Activity (Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx-1), Glutathione Reductase (GR))

Loganic acid has been shown to bolster the endogenous antioxidant defense system by enhancing the activity of key enzymes responsible for neutralizing harmful reactive oxygen species. In studies involving rats with streptozotocin-induced diabetes, the administration of loganic acid led to a notable improvement in the antioxidant status within leukocytes. nih.govnih.gov This was characterized by a significant increase in the activities of several crucial antioxidant enzymes.

Specifically, the activities of catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR) were all enhanced following treatment with loganic acid. nih.govnih.gov For instance, in diabetic rats, which exhibited a decrease in CAT activity by 27%, GPx activity by 27%, and GR activity by 23% compared to control groups, loganic acid administration helped to counteract these reductions. Furthermore, some research indicates that loganic acid can also amplify the function of superoxide dismutase (SOD), another primary antioxidant enzyme. nih.gov This enzymatic enhancement contributes to a more robust cellular defense against oxidative damage.

The table below summarizes the impact of Loganic Acid on antioxidant enzyme activity in the leukocytes of diabetic rats.

Interactive Data Table: Effect of Loganic Acid on Antioxidant Enzyme Activity

Enzyme Effect in Diabetic Group (vs. Control) Effect of Loganic Acid Administration
Superoxide Dismutase (SOD) ▼ 34% Decrease Restoration Observed
Catalase (CAT) ▼ 27% Decrease Increased Activity
Glutathione Peroxidase (GPx) ▼ 27% Decrease Increased Activity
Glutathione Reductase (GR) ▼ 23% Decrease Increased Activity

Reduction of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Generation

Loganic acid contributes to cellular protection by directly reducing the levels of damaging reactive oxygen species (ROS). In experimental models of diabetes, a condition associated with heightened oxidative stress, leukocytes from diabetic rats showed a 1.5-fold increase in ROS levels compared to healthy controls. nih.gov Treatment with loganic acid was found to significantly decrease these intracellular ROS levels, thereby alleviating the oxidative burden on the cells. nih.gov

Mitigation of Carbonyl/Oxidative Stress Biomarkers and Restoration of Antioxidant Balance

Furthermore, loganic acid administration was shown to restore the levels of reduced glutathione (GSH), a critical non-enzymatic antioxidant. nih.govnih.gov In diabetic rats where plasma GSH levels were decreased by 28%, loganic acid treatment led to a 21% increase in GSH compared to the untreated diabetic group. This restoration of GSH, coupled with the reduction in MDA and AOPP, signifies a comprehensive restoration of the antioxidant balance, protecting proteins and lipids from oxidative damage. nih.govnih.gov

Interactive Data Table: Effect of Loganic Acid on Oxidative Stress Biomarkers

Biomarker Condition Effect of Loganic Acid
Advanced Oxidation Protein Products (AOPP) Increased in Diabetes Protects against accumulation nih.gov
Malondialdehyde (MDA) Increased in Diabetes & Hypercholesterolemia Diminished levels nih.govnih.gov
Reduced Glutathione (GSH) Decreased in Diabetes & Hypercholesterolemia Increased levels nih.govnih.gov

Anti-atherosclerotic Mechanisms

Modulation of Diet-Induced Atherosclerosis and Redox Status

Loganic acid has demonstrated significant potential in modulating the development of diet-induced atherosclerosis. In animal models where rabbits were fed a high-cholesterol diet to induce atherosclerosis, oral administration of loganic acid resulted in a diminished formation of atherosclerotic plaques within the aorta. nih.gov This suggests a direct interference with the pathological processes that lead to the hardening and narrowing of arteries.

The mechanism behind this anti-atherosclerotic effect is closely linked to its ability to improve the redox status. The high-cholesterol diet induced a state of oxidative stress, evidenced by increased lipid peroxidation (measured as MDA) and depleted glutathione (GSH) in the liver. Loganic acid administration effectively counteracted these changes by decreasing MDA levels and increasing GSH levels, thereby attenuating oxidative stress and restoring a healthier redox environment. nih.gov

Reduction of Plasma Atherogenic Index and Cardiac Risk Ratio

The plasma atherogenic index (AIP), calculated as the logarithm of the ratio of triglycerides to high-density lipoprotein cholesterol (HDL-C), is a strong predictor of atherosclerosis and cardiovascular disease risk. Similarly, the cardiac risk ratio, often calculated as total cholesterol to HDL-C, provides insight into cardiovascular health.

Decreased Oxidized Low-Density Lipoprotein (oxLDL) Plasma Levels

The oxidation of low-density lipoprotein (LDL) is a critical initiating event in the pathogenesis of atherosclerosis. Oxidized LDL (oxLDL) is taken up by macrophages, leading to the formation of foam cells, which are a hallmark of atherosclerotic plaques. Therefore, agents that can reduce the levels of oxLDL in the plasma are of significant therapeutic interest.

Upregulation of Peroxisome Proliferator-Activated Receptor-γ/α (PPAR-γ/α) Expression

The effect of loganic acid on the expression of Peroxisome Proliferator-Activated Receptors (PPARs) appears to be context-dependent, with studies reporting both downregulation and upregulation depending on the biological system and condition being investigated. PPARs are crucial ligand-activated transcription factors that play a significant role in regulating lipid and glucose metabolism. mdpi.com

In the context of adipogenesis, loganic acid has been shown to exert antiadipogenic effects by significantly reducing the expression of key transcription factors, including PPAR-γ. mdpi.comnih.gov In studies using 3T3-L1 preadipocytes, treatment with loganic acid led to a dose-dependent decrease in adipocyte differentiation and a significant reduction in the expression of adipogenesis-related genes, including Pparg (the gene encoding PPAR-γ). nih.govmdpi.comresearchgate.net This suggests that in the process of fat cell formation, loganic acid acts as a negative regulator of PPAR-γ.

Conversely, in animal models of metabolic disease, loganic acid has been observed to increase the expression of both PPAR-γ and PPAR-α. In a study involving rabbits with diet-induced hypercholesterolemia, oral administration of loganic acid resulted in an increased expression of both PPAR-γ and PPAR-α in the liver, although the effect was less pronounced than that of anthocyanins. researchgate.netnih.gov Similarly, the beneficial effects of loganic acid on lipid metabolism in diabetic rats have been linked to its modulation of PPAR-α and PPAR-γ expression. mdpi.com This indicates that under conditions of metabolic stress like hypercholesterolemia and diabetes, loganic acid may act to enhance the activity of these receptors to improve lipid homeostasis. researchgate.netmdpi.com

Osteoprotective Mechanisms

Loganic acid demonstrates significant osteoprotective properties by modulating the activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Promotion of Osteoblast Differentiation (e.g., in MC3T3-E1 cells)

In vitro studies have consistently shown that loganic acid promotes the differentiation of preosteoblastic cells. mdpi.com Specifically, in the widely used MC3T3-E1 preosteoblast cell line, treatment with loganic acid significantly enhances osteoblastic differentiation. mdpi.com This process is fundamental for bone formation and repair.

Activation of Alkaline Phosphatase (ALP) Activity

A key indicator of early osteoblast differentiation is the activity of alkaline phosphatase (ALP). Loganic acid has been found to significantly increase ALP activity in MC3T3-E1 cells in a dose-dependent manner. mdpi.com This activation of ALP is a critical step in the mineralization of the bone matrix.

Increased mRNA Expression of Bone Synthesizing Genes (Alpl, Bglap, Sp7)

The pro-osteogenic effects of loganic acid are further substantiated at the genetic level. Treatment of MC3T3-E1 cells with loganic acid leads to the upregulation of mRNA expression for several key bone metabolic markers. mdpi.com These include:

Alpl: The gene encoding alkaline phosphatase.

Bglap: The gene for osteocalcin, a protein crucial for bone mineralization.

Sp7: The gene for osterix, a transcription factor essential for osteoblast differentiation. mdpi.com

This increased expression of bone-synthesizing genes indicates that loganic acid stimulates bone formation by activating osteoblast-inducing genetic programs. mdpi.com

Inhibition of Osteoclast Differentiation

Maintaining bone homeostasis requires a balance between bone formation and bone resorption. Loganic acid contributes to this balance by inhibiting the differentiation of osteoclasts. mdpi.com In studies using primary-cultured monocytes from mouse bone marrow, loganic acid was shown to inhibit their differentiation into mature osteoclasts. mdpi.com This effect was demonstrated by a dose-dependent reduction in the activity of tartrate-resistant acid phosphatase (TRAP), a reliable biomarker for osteoclast differentiation and activity. mdpi.com

Table 1: Summary of Loganic Acid's Osteoprotective Mechanisms
MechanismCell ModelKey FindingsReference
Promotion of Osteoblast DifferentiationMC3T3-E1 preosteoblastsSignificantly increased differentiation into mature osteoblasts. mdpi.com
Activation of Alkaline Phosphatase (ALP)MC3T3-E1 preosteoblastsIncreased ALP activity in a dose-dependent manner. mdpi.com
Increased Gene ExpressionMC3T3-E1 preosteoblastsUpregulated mRNA levels of Alpl, Bglap, and Sp7. mdpi.com
Inhibition of Osteoclast DifferentiationMouse bone marrow-derived monocytesInhibited differentiation and reduced TRAP activity dose-dependently. mdpi.com

Anticancer/Anti-metastatic Mechanisms (Preclinical Studies)

Preclinical research has identified loganic acid as a potential anti-metastatic agent, with specific mechanisms elucidated in hepatocellular carcinoma (HCC). mdpi.comnih.govresearchgate.net The primary mechanism involves the regulation of the epithelial-mesenchymal transition (EMT), a cellular process that is critically involved in cancer invasion and metastasis. mdpi.comresearchgate.net

Loganic acid exerts its anti-metastatic effects in HCC cells by attenuating the expression of Manganese Superoxide Dismutase (MnSOD). mdpi.comnih.govresearchgate.net Overexpression of MnSOD has been linked to an increase in EMT-like phenotypes. mdpi.com By reducing MnSOD expression, loganic acid effectively suppresses the EMT process. mdpi.comresearchgate.net

This suppression of EMT is characterized by several molecular changes. Loganic acid down-regulates the protein levels of key mesenchymal markers, including Twist, Snail, Fibronectin, and Vimentin, in HCC cells. mdpi.com Furthermore, it has been shown to suppress the gelatinolytic activity of matrix metalloproteinases MMP-9 and MMP-2, which are enzymes crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion. mdpi.com Studies have confirmed that loganic acid can abolish the proliferation, invasive ability, and cellular migration of HCC cells. mdpi.comresearchgate.net These findings collectively suggest that loganic acid could function as a novel anti-metastatic agent by targeting the MnSOD/EMT axis in hepatocellular carcinoma. mdpi.comnih.govresearchgate.net

Table 2: Anticancer/Anti-metastatic Mechanisms of Loganic Acid (Preclinical)
Cancer ModelMolecular TargetMechanism of ActionOutcomeReference
Hepatocellular Carcinoma (HCC)Manganese Superoxide Dismutase (MnSOD)Attenuates MnSOD expression, leading to suppression of the Epithelial-Mesenchymal Transition (EMT).Abolished proliferation, invasion, and migration. Downregulated mesenchymal markers (Twist, Snail, Fibronectin, Vimentin). Suppressed MMP-2/9 activity. mdpi.comnih.govresearchgate.net

Reduction of Manganese Superoxide Dismutase (MnSOD) Expression

Loganic acid has been identified as a potential anti-metastatic agent through its ability to modulate the expression of Manganese Superoxide Dismutase (MnSOD) in hepatocellular carcinoma cells. Research indicates that the overexpression of MnSOD is associated with a significant increase in reactive oxygen species (ROS) levels. However, treatment with Loganic acid was found to decrease these elevated ROS levels. Furthermore, the deletion of MnSOD suppressed the levels of various mesenchymal proteins, suggesting a key role for MnSOD in the epithelial-mesenchymal transition (EMT) process. By attenuating MnSOD expression, Loganic acid may effectively suppress metastasis and the EMT process in hepatocellular carcinoma cells.

Inhibition of Epithelial-Mesenchymal Transition (EMT) and Metastasis

The epithelial-mesenchymal transition (EMT) is a critical process by which epithelial cells acquire mesenchymal characteristics, enabling them to invade surrounding tissues and metastasize. Loganic acid has demonstrated the ability to inhibit EMT in hepatocellular carcinoma (HCC) cells. Specifically, in CXCL12-treated HCC cells, Loganic acid down-regulated the protein levels of key mesenchymal markers, including Twist, Snail, Fibronectin, and Vimentin. This down-regulation of mesenchymal proteins suggests that Loganic acid can interfere with the cellular changes required for metastasis. By suppressing the EMT process, Loganic acid presents itself as a novel agent with anti-metastatic potential in hepatocellular carcinoma.

Prevention of Cellular Migration, Proliferation, and Invasion (e.g., in hepatocellular carcinoma cells)

In preclinical studies involving hepatocellular carcinoma (HCC) cells, Loganic acid has been shown to effectively prevent key processes involved in cancer progression, including cellular migration, proliferation, and invasion. Treatment with Loganic acid was observed to abolish the proliferative capacity of HCC cells. Furthermore, it significantly hindered their invasive ability and cellular migration. The anti-invasive effects of Loganic acid were also evidenced by its ability to suppress the gelatinolytic activity of MMP-9/2, enzymes crucial for the degradation of the extracellular matrix, a key step in tumor invasion. These findings highlight the potential of Loganic acid as a therapeutic agent to control the spread of hepatocellular carcinoma.

Anti-adipogenic Mechanisms (Preclinical Studies)

Inhibition of Adipocyte Differentiation (e.g., in 3T3-L1 preadipocytes)

Loganic acid has demonstrated significant anti-adipogenic effects by inhibiting the differentiation of preadipocytes into mature adipocytes. In studies utilizing the 3T3-L1 preadipocyte cell line, a well-established model for studying adipogenesis, treatment with Loganic acid resulted in a dose-dependent decrease in adipocyte differentiation mdpi.com. This inhibitory effect on the formation of new fat cells suggests a potential role for Loganic acid in preventing the expansion of adipose tissue.

Reduction of Adipogenic-Inducing Gene Expression (e.g., Adipoq, Pparg, Lpl, Plin1, Fabp4, Slc2a4, Cebpa, Tnf)

The inhibitory effect of Loganic acid on adipocyte differentiation is underpinned by its ability to modulate the expression of key genes that regulate this process. Research has shown that treatment with Loganic acid significantly reduces the expression of several critical adipogenic-inducing genes in 3T3-L1 preadipocytes mdpi.com. The affected genes include:

Adiponectin (Adipoq): A hormone involved in regulating glucose levels and fatty acid breakdown.

Peroxisome proliferator-activated receptor gamma (Pparg): A master regulator of adipogenesis.

Lipoprotein lipase (Lpl): An enzyme that hydrolyzes triglycerides in lipoproteins.

Perilipin1 (Plin1): A protein that coats lipid droplets in adipocytes.

Fatty acid binding protein 4 (Fabp4): A carrier protein for fatty acids.

Glucose transporter type 4 (Slc2a4): A glucose transporter in adipose tissue.

CCAAT/enhancer-binding protein alpha (Cebpa): A transcription factor crucial for adipocyte differentiation.

Tumor necrosis factor-alpha (Tnf): A cytokine that can inhibit adipogenesis.

By down-regulating these genes, Loganic acid effectively disrupts the molecular machinery required for the development of mature fat cells mdpi.com.

Modulation of Glucagon-like Peptide-1 (GLP-1) Secretion

Currently, there is no direct scientific evidence available from the provided search results to suggest that Loganic acid modulates the secretion of Glucagon-like Peptide-1 (GLP-1). Further research is required to investigate any potential effects of Loganic acid on this specific biological process.

Data Tables

Table 1: Effect of Loganic Acid on Mesenchymal Markers in CXCL12-Treated HCC Cells

Mesenchymal MarkerEffect of Loganic Acid Treatment
TwistDown-regulated
SnailDown-regulated
FibronectinDown-regulated
VimentinDown-regulated

Table 2: Effect of Loganic Acid on Adipogenic-Inducing Gene Expression in 3T3-L1 Preadipocytes

GeneGene NameEffect of Loganic Acid Treatment
AdipoqAdiponectinReduced Expression
PpargPeroxisome proliferator-activated receptor gammaReduced Expression
LplLipoprotein lipaseReduced Expression
Plin1Perilipin1Reduced Expression
Fabp4Fatty acid binding protein 4Reduced Expression
Slc2a4Glucose transporter type 4Reduced Expression
CebpaCCAAT/enhancer-binding protein alphaReduced Expression
TnfTumor necrosis factor-alphaReduced Expression

Interactions with Gut Microbiota and Probiotic Bacteria (e.g., Lactobacillus acidophilus, Lactobacillus rhamnosus)

Loganic acid, an iridoid glycoside found in various plants, has been investigated for its potential to modulate the functions of beneficial gut bacteria. researchgate.net Probiotics, which are live microorganisms that confer health benefits when consumed in adequate amounts, are a key component of a healthy gut microbiome. researchgate.net Among the most studied probiotics are Lactobacillus acidophilus and Lactobacillus rhamnosus. researchgate.net Research into the in vitro effects of loganic acid on Lactobacillus acidophilus LA-5 and Lactobacillus rhamnosus GG has provided insights into how this compound may influence the beneficial activities of these probiotic strains. researchgate.netresearchgate.net

Effects on Surface Hydrophobicity and Auto-aggregation of Probiotic Strains

The ability of probiotic bacteria to adhere to the intestinal lining is crucial for their colonization and subsequent health benefits. researchgate.net This adherence is influenced by cell surface properties such as hydrophobicity and auto-aggregation. researchgate.net Surface hydrophobicity can prevent pathogenic bacteria from attaching to the intestinal mucosa, while high auto-aggregation is important for the probiotic bacteria to bind to the intestinal lining. researchgate.net

Studies have shown that loganic acid can modulate these important probiotic functions. The effect of loganic acid on the surface hydrophobicity of Lactobacillus acidophilus LA-5 was found to be concentration-dependent. At a concentration of 100 µg/mL, loganic acid increased the surface hydrophobicity of this strain. researchgate.net In contrast, for Lactobacillus rhamnosus GG, all tested concentrations of loganic acid (10, 100, and 500 µg/mL) resulted in a significant increase in surface hydrophobicity compared to the control group. researchgate.net

Auto-aggregation, the process of bacteria of the same kind adhering to each other, is another critical factor for probiotic efficacy, as it promotes adhesion to the intestinal mucosa. researchgate.net Research indicates that loganic acid can also influence the auto-aggregation of these probiotic strains. For Lactobacillus acidophilus LA-5, loganic acid at concentrations of 100 and 500 µg/mL significantly increased auto-aggregation. researchgate.net Similarly, for Lactobacillus rhamnosus GG, a concentration of 100 µg/mL of loganic acid led to a significant increase in auto-aggregation. researchgate.net

Table 1: Effect of Loganic Acid on Surface Hydrophobicity of Lactobacillus Strains

Probiotic Strain Loganic Acid Concentration (µg/mL) Effect on Surface Hydrophobicity
Lactobacillus acidophilus LA-5 100 Increased
Lactobacillus rhamnosus GG 10, 100, 500 Significantly Increased

Table 2: Effect of Loganic Acid on Auto-aggregation of Lactobacillus Strains

Probiotic Strain Loganic Acid Concentration (µg/mL) Effect on Auto-aggregation
Lactobacillus acidophilus LA-5 100, 500 Significantly Increased
Lactobacillus rhamnosus GG 100 Significantly Increased

Analysis of Anti-bacterial Growth Effects on Probiotic Strains

To determine if loganic acid exerts any inhibitory effects on the growth of probiotic bacteria, its impact on the growth kinetics of Lactobacillus acidophilus LA-5 and Lactobacillus rhamnosus GG has been examined. The findings from these in vitro studies indicate that loganic acid does not negatively affect the growth of these beneficial bacteria. researchgate.netresearchgate.net Specifically, the bacterial growth of Lactobacillus rhamnosus GG was found to be unaffected by the presence of loganic acid. researchgate.netresearchgate.net This suggests that loganic acid can modulate the functional properties of these probiotic strains without inhibiting their viability.

Biotechnological Applications and Metabolic Engineering of Loganic Acid

Strategies for Enhancing Loganic Acid Production in Plants

Increasing the in-planta concentration of loganic acid and its downstream products is a primary goal for ensuring a stable and cost-effective supply of MIA-based drugs. Various strategies are being explored to achieve this, from genetic manipulation of the biosynthetic pathways to the development of optimized plant-based production systems.

Genetic Engineering Approaches to Modulate Biosynthetic Pathways

Genetic engineering offers a powerful tool for manipulating the intricate metabolic pathways leading to loganic acid and subsequent MIAs. mdpi.com By modifying the expression of genes that encode key enzymes, researchers can influence the metabolic flux towards the desired compounds. mdpi.com

The biosynthesis of loganic acid from the ubiquitous terpenoid precursor geranyl diphosphate (B83284) (GPP) involves a series of enzymatic steps. nih.govmdpi.com The pathway is initiated by the conversion of geraniol (B1671447), derived from GPP, through a series of oxidations and cyclizations to form 7-deoxyloganic acid. mdpi.comresearchgate.net This intermediate is then hydroxylated to produce loganic acid. mdpi.com The genes encoding the enzymes for these transformations have been identified, providing targets for genetic manipulation. nih.govoup.comoup.com

One successful approach involves the use of transcription factors that regulate the expression of multiple pathway genes. For instance, the jasmonate-regulated basic helix-loop-helix (bHLH) transcription factor, BIS1, has been shown to transactivate the expression of all genes involved in the conversion of GPP to loganic acid in Catharanthus roseus. nih.gov

Targeted Overexpression of Key Enzymes and Regulatory Genes

A more direct strategy to boost loganic acid production is the targeted overexpression of genes encoding rate-limiting enzymes or key regulatory factors in the biosynthetic pathway.

Identifying these bottlenecks is crucial for effective metabolic engineering. For example, studies have suggested that loganic acid O-methyltransferase (LAMT), which converts loganic acid to loganin (B1675030), could be a rate-limiting step due to its low substrate affinity. biorxiv.org Overexpression of LAMT, therefore, presents a potential strategy to pull the metabolic flux towards downstream MIAs. researchgate.net

Similarly, the overexpression of regulatory genes like BIS1 has proven effective. In C. roseus suspension cell cultures, the overexpression of BIS1 was sufficient to increase the production of both iridoids and MIAs. nih.govsigmaaldrich.com This highlights the potential of manipulating master regulatory switches to enhance the entire pathway's output. Another transcription factor, OpNAC1, has been identified as a regulator of camptothecin (B557342) biosynthesis by targeting LAMT1 in Ophiorrhiza pumila. jipb.net

Table 1: Key Enzymes and Regulatory Genes in Loganic Acid Biosynthesis

Gene/EnzymeFunctionOrganismPotential Engineering Strategy
Geraniol synthase (GES)Converts GPP to geraniol. mdpi.comCatharanthus roseusOverexpression to increase precursor supply.
Geraniol 8-hydroxylase (G8H)Hydroxylates geraniol. mdpi.comCatharanthus roseusOverexpression to enhance early pathway flux.
7-deoxyloganic acid hydroxylase (7DLH)Hydroxylates 7-deoxyloganic acid to loganic acid. nih.govCatharanthus roseus, Camptotheca acuminataOverexpression to increase loganic acid pools.
Loganic acid O-methyltransferase (LAMT)Methylates loganic acid to form loganin. mdpi.comresearchgate.netCatharanthus roseusOverexpression to pull flux towards secologanin (B1681713).
BIS1 (bHLH transcription factor)Transactivates genes for iridoid biosynthesis. nih.govCatharanthus roseusOverexpression to upregulate the entire pathway to loganic acid.
OpNAC1 (NAC transcription factor)Suppresses OpLAMT1 expression. jipb.netOphiorrhiza pumilaKnockdown to increase loganin and camptothecin.

Development of Engineered Plant Systems for Increased Yield (e.g., Catharanthus roseus suspension cell cultures)

Plant cell and tissue cultures, particularly suspension cell cultures and hairy root cultures, offer a promising alternative to whole-plant extraction for producing valuable secondary metabolites. frontiersin.orgnih.govindiascienceandtechnology.gov.in These systems provide a controlled environment for production, independent of geographical and seasonal variations. indiascienceandtechnology.gov.in

Catharanthus roseus suspension cell cultures have been a primary focus for the production of MIAs. frontiersin.org Elicitation, the addition of signaling molecules like jasmonates, can induce the expression of defense-related pathways, including MIA biosynthesis. frontiersin.org The overexpression of regulatory factors like BIS1 in these cell cultures has been shown to significantly boost the yield of iridoids and MIAs. nih.govfrontiersin.org

Metabolic engineering strategies are also applied to hairy root cultures. These cultures are known for their genetic stability and rapid growth. frontiersin.org By introducing genes for key enzymes or regulatory factors into hairy roots, it is possible to create stable, high-yielding production systems. frontiersin.org For example, precursor feeding with compounds like loganin or tryptophan has been shown to increase alkaloid accumulation in C. roseus cell cultures. phcogrev.com

Reconstitution of Loganic Acid Biosynthesis in Heterologous Hosts (e.g., Nicotiana benthamiana, Yeast)

Reconstructing the loganic acid biosynthetic pathway in microbial or alternative plant hosts offers a scalable and potentially more efficient production platform. mdpi.compnas.org Hosts like Saccharomyces cerevisiae (yeast) and Nicotiana benthamiana are well-characterized and amenable to genetic manipulation, making them attractive targets for heterologous production. mdpi.comresearchgate.net

The entire pathway to produce strictosidine (B192452), the condensation product of secologanin (derived from loganic acid) and tryptamine (B22526), has been successfully reconstituted in yeast. pnas.org This involved expressing a suite of genes from C. roseus and other organisms to create a functional biosynthetic pathway. pnas.org This work represents a crucial first step towards the microbial production of a vast array of MIAs. pnas.org

Nicotiana benthamiana has also emerged as a powerful heterologous host for plant natural product pathways. biorxiv.orgresearchgate.net Researchers have successfully reconstituted the strictosidine pathway in N. benthamiana without the need to supplement any precursors. researchgate.net This "plant-in-a-plant" approach leverages the existing cellular machinery and compartmentalization of a plant host, which can be beneficial for the proper folding and function of plant-derived enzymes, particularly cytochrome P450s. mdpi.com

Table 2: Heterologous Hosts for Loganic Acid and MIA Biosynthesis

Host OrganismTarget Compound(s)Key AchievementsReference
Saccharomyces cerevisiaeStrictosidineDe novo production from simple sugars by expressing 14 pathway genes and additional metabolic engineering. pnas.org
Nicotiana benthamianaStrictosidineReconstitution of the entire pathway from central metabolism without precursor feeding. researchgate.net
Escherichia coliStrictosidineUsed as a host for reconstituting parts of the MIA pathway. mdpi.com

Metabolic Engineering for Downstream Alkaloid Production (e.g., Camptothecin)

Loganic acid is a precursor to secologanin, which in turn is a building block for a wide range of MIAs, including the potent anticancer drug camptothecin. nih.govresearchgate.net Metabolic engineering efforts are therefore not only focused on loganic acid itself but also on the downstream pathways leading to these valuable end products.

The biosynthesis of camptothecin involves the condensation of tryptamine with secologanin to form strictosidine, which then undergoes a series of complex enzymatic transformations. researchgate.net In Camptotheca acuminata, the plant that produces camptothecin, specific cytochrome P450 enzymes have been identified that are involved in the conversion of loganic acid to secologanic acid. frontiersin.orgacs.org These bifunctional enzymes catalyze both hydroxylation and a subsequent carbon-carbon bond cleavage. acs.org

Metabolic engineering strategies for enhancing camptothecin production often involve overexpressing genes in the camptothecin-specific branch of the MIA pathway or downregulating competing pathways. researchgate.net For example, in Nothapodytes nimmoniana, another camptothecin-producing plant, a genome-scale metabolic model was developed to identify targets for metabolic engineering to increase camptothecin yield. pib.gov.infrontiersin.org This model-driven approach led to a five-fold increase in camptothecin production in callus cultures. frontiersin.org

Challenges and Future Directions in Large-Scale Production and Yield Optimization

Despite significant progress, several challenges remain in the large-scale biotechnological production of loganic acid and its derivatives. The complexity of the MIA biosynthetic pathways, which often involve multiple cell types and subcellular compartments in the native plant, presents a major hurdle for reconstitution in heterologous hosts. mdpi.com The low activity or poor expression of some plant enzymes, particularly cytochrome P450s, in microbial systems can create bottlenecks in the engineered pathways. researchgate.net

Future research will likely focus on several key areas:

Discovery of novel enzymes and regulatory elements: Continued exploration of the genomes and transcriptomes of MIA-producing plants will uncover new enzymes and regulatory factors that can be used to improve pathway efficiency.

Protein engineering: Modifying the catalytic properties of key enzymes, such as their substrate specificity or turnover rate, could help to overcome pathway bottlenecks. nih.govnih.gov

Synthetic biology and pathway optimization: The use of synthetic biology tools, such as gene circuits and biosensors, will enable more precise control over metabolic flux in engineered hosts.

Bioprocess optimization: For both plant cell cultures and microbial fermentation, optimizing culture conditions, media composition, and bioreactor design will be crucial for achieving economically viable large-scale production. nih.govnih.gov

Development of robust host systems: Further engineering of host organisms to better accommodate complex plant metabolic pathways will be essential for high-titer production.

Overcoming these challenges will be critical for realizing the full potential of biotechnology to provide a sustainable and reliable source of loganic acid and the life-saving medicines derived from it.

Future Research Directions and Unanswered Questions

Elucidation of Further Unknown Enzymes and Regulatory Steps in Loganic Acid Biosynthesis

While the core enzymatic steps for converting geranyl pyrophosphate (GPP) to loganic acid have been largely identified, a complete understanding of the pathway's regulation is still forthcoming. mdpi.comnih.gov The known pathway involves a series of enzymes including geraniol (B1671447) synthase (GES), geraniol 8-hydroxylase (G8O), 8-hydroxygeraniol oxidoreductase (8HGO), iridoid synthase (IS), iridoid oxidase (IO), 7-deoxyloganetic acid glucosyltransferase (7DLGT), and 7-deoxyloganic acid hydroxylase (7DLH). universiteitleiden.nl The final steps to produce the downstream compound secologanin (B1681713) involve loganic acid O-methyltransferase (LAMT) and secologanin synthase (SLS). nih.govuniversiteitleiden.nl

Future research must focus on identifying potentially uncharacterized enzymes or alternative biosynthetic routes that may operate under specific conditions or in different plant species. For instance, in Camptotheca acuminata, a distinct pathway utilizing carboxylic acid intermediates like secologanic acid exists. researchgate.net Furthermore, the intricate network of transcription factors that govern the expression of these biosynthetic genes requires more profound investigation. While transcription factors like BIS1 and BIS2 have been shown to activate iridoid pathway genes, the full spectrum of regulatory proteins and their hierarchical organization remains to be mapped. universiteitleiden.nl Unraveling these regulatory cascades, including the roles of various transcription factor families and post-transcriptional modifications, is crucial for effectively engineering the biosynthesis of loganic acid and its derivatives. researchgate.net

Deeper Investigation into Intracellular Transport and Compartmentalization Dynamics

The biosynthesis of loganic acid and subsequent MIAs is a model of metabolic compartmentalization, spanning multiple cell types and subcellular organelles. nih.gov Loganic acid synthesis from geraniol occurs in internal phloem-associated parenchyma (IPAP) cells, after which it is transported to the leaf epidermis for the final steps of secologanin formation. mdpi.comnih.govresearchgate.netoup.com This spatial separation necessitates a complex network of transporters.

Functionally characterize the complete suite of transporters responsible for moving loganic acid and its precursors between subcellular compartments (e.g., cytosol, endoplasmic reticulum, vacuole) and between different cell types (IPAP, epidermis, and potential storage cells). nih.govresearchgate.net

Elucidate the mechanisms that regulate transporter activity and expression.

Investigate the dynamics of loganic acid storage and remobilization.

Comprehensive Systems Biology Approaches to Model Loganic Acid Metabolism

The complexity of the MIA biosynthetic pathway, with its multiple branches, regulatory feedback loops, and extensive compartmentalization, makes it an ideal candidate for systems biology modeling. nih.govpnas.org Previous efforts have utilized transcript and metabolite profiling to build gene-to-gene and gene-to-metabolite correlation networks, offering initial insights into the pathway's regulation. pnas.orgnih.gov

However, to achieve a predictive understanding and to guide metabolic engineering strategies effectively, more comprehensive and dynamic models are needed. Future work should integrate multi-omics datasets—including genomics, transcriptomics, proteomics, and metabolomics—from different tissues, cell types, and environmental conditions. frontiersin.org This will allow for the construction of robust, genome-scale metabolic models that can simulate the flow of metabolites through the loganic acid pathway. Such models would be invaluable for identifying metabolic bottlenecks, predicting the effects of genetic modifications, and designing optimized strains of microorganisms or plants for the enhanced production of loganic acid and valuable downstream MIAs. researchgate.netuniversiteitleiden.nl

Advanced Structure-Activity Relationship Studies for Rational Design of Bioactive Analogues

Loganic acid possesses a range of interesting biological activities, but it can also serve as a scaffold for the chemical synthesis of novel analogues with enhanced or new therapeutic properties. ualberta.camdpi.com Preliminary structure-activity relationship (SAR) studies have provided some initial insights. For example, the presence of a free carboxylic acid at position 4 appears to be important for its binding to the enzyme glycogen (B147801) phosphorylase-a, suggesting a potential anti-diabetic mechanism. ualberta.ca Other studies have synthesized loganetin-based analogues with tyrosinase inhibition activity. researchgate.net

Future research should employ advanced computational and synthetic chemistry approaches to expand on these findings. This includes:

Systematic modification of the core iridoid structure to probe the importance of different functional groups for specific biological activities.

Using computational docking and molecular dynamics simulations to predict the binding of loganic acid analogues to various protein targets.

Developing bionic synthesis strategies to create libraries of novel monoterpenoid indole (B1671886) alkaloid-like compounds for high-throughput screening. researchgate.net A deeper understanding of the SAR for loganic acid will pave the way for the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties for various therapeutic applications. nih.gov

Exploration of Novel Biological Activities and Associated Molecular Targets

Research has already uncovered a diverse pharmacological profile for loganic acid, including anti-inflammatory, antioxidant, neuroprotective, anti-atherosclerotic, and antiadipogenic properties. mdpi.comcaymanchem.commedchemexpress.com It has been shown to modulate signaling pathways such as NF-κB and Nrf2 and may exert anti-metastatic effects by attenuating manganese superoxide (B77818) dismutase (MnSOD) expression in cancer cells. researchgate.net Computational techniques like Inverse Virtual Screening (IVS) have also pointed to potential molecular targets like cyclooxygenase-2 (COX-2). nih.gov

Despite this progress, the full therapeutic potential of loganic acid is likely yet to be realized. A significant opportunity exists to screen loganic acid against a wider array of biological targets and disease models. Future investigations should focus on:

Screening for activity against new targets in areas such as neurodegenerative diseases, metabolic syndrome, and various cancers.

Using chemoproteomics and other target identification technologies to uncover the direct molecular binding partners of loganic acid.

Elucidating the detailed mechanisms of action for its known effects, for example, its role in regulating the transition between epithelial and mesenchymal-like phenotypes in cancer cells. researchgate.net These efforts could reveal novel therapeutic uses for loganic acid and its derivatives.

Development of Advanced Analytical Techniques for Real-time Monitoring of Loganic Acid Dynamics

Advancements in analytical chemistry have been pivotal in understanding loganic acid metabolism. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with a photodiode array detector (HPLC-PDA) are well-established for the quantification of loganic acid in biological samples. mdpi.comnih.gov More recently, single-cell mass spectrometry has provided unprecedented resolution, allowing for the quantification of loganic acid within individual plant cells and highlighting the heterogeneity of its accumulation. acs.orgbiorxiv.org

However, these methods typically require destructive sampling. A major leap forward would be the development of tools for the real-time, non-invasive monitoring of loganic acid dynamics in living cells and tissues. The development of genetically encoded biosensors, such as those based on Förster resonance energy transfer (FRET) or fluorescent proteins, has been successful for monitoring other plant metabolites and hormones. nih.govmdpi.com Future research in this area should aim to:

Develop and validate genetically encoded nanosensors for the specific and sensitive detection of loganic acid.

Apply these sensors to visualize the spatiotemporal dynamics of loganic acid biosynthesis, transport, and storage in living plants with subcellular resolution.

Integrate these advanced imaging techniques with the systems biology models described above to create a truly dynamic and predictive picture of loganic acid metabolism.

Q & A

Q. What spectroscopic methods are recommended for identifying and characterizing loganic acid in plant extracts?

Loganic acid can be identified using a combination of IR, Raman, UV-Vis, and luminescence spectroscopy , supported by quantum chemical DFT calculations to validate spectral assignments. For example, IR spectroscopy detects functional groups like carboxyl and hydroxyl, while Raman spectroscopy confirms skeletal vibrations. UV-Vis analysis (200–400 nm) identifies π→π* transitions in conjugated systems. Cross-referencing experimental data with DFT-optimized molecular geometries ensures accurate identification .

Q. What experimental models are used to study loganic acid’s antioxidant properties?

In vitro assays measuring free radical scavenging activity (e.g., DPPH or ABTS assays) are standard. For cellular studies, loganic acid’s protective effects against heavy metal toxicity (e.g., cadmium or lead) are evaluated using cell viability assays (MTT or resazurin) and oxidative stress markers (ROS levels, glutathione depletion). These models prioritize dose-response relationships (e.g., 5–20 µg/mL) and mechanistic insights into redox modulation .

Q. How is loganic acid biosynthesized in plants, and what are its key intermediates?

Loganic acid is an iridoid derived from the mevalonate pathway . Key precursors include 8-oxogeranial and tryptamine, which undergo enzymatic modifications (e.g., cyclization and hydroxylation) to form loganic acid. Advanced studies use isotopic labeling (e.g., ¹³C-glucose tracing) and gene knockout models to map biosynthetic pathways in plants like Catharanthus roseus .

Advanced Research Questions

Q. What molecular dynamics (MD) and quantum mechanics (QM) approaches elucidate loganic acid methyltransferase (LAMT) activity?

LAMT catalyzes loganic acid’s conversion to loganin, a precursor for monoterpenoid indole alkaloids. MD simulations reconstruct enzyme-substrate interactions (e.g., Q38 residue’s role in substrate orientation), while QM calculations reveal reaction energetics (e.g., activation barriers). Hybrid MD-QM workflows reproduce experimental reaction barriers (~15–20 kcal/mol) and identify transition states, enabling enzyme engineering for enhanced catalytic efficiency .

Q. How can yeast metabolic engineering optimize loganic acid conversion to pharmaceutically relevant alkaloids?

Engineered S. cerevisiae strains (e.g., SCAH136) expressing Catharanthus roseus LAMT enable titratable loganin production. For example, feeding 2 mM loganic acid increases loganin titers to 95.12 ± 11.62 µM with 57-fold higher cell density (OD600 = 3.98 vs. 0.07 in controls). Challenges include balancing SAM cofactor availability and minimizing byproduct formation. Modular pathway optimization via CRISPR-Cas9 is a current focus .

Q. What methodologies address contradictions in loganic acid’s effects on probiotic bacteria?

In vitro studies using Lactobacillus acidophilus and L. rhamnosus show loganic acid (5–20 µg/mL) modulates growth kinetics and surface hydrophobicity. However, results vary with bacterial strain and culture conditions. To resolve discrepancies, researchers standardize protocols (e.g., MRS medium, 37°C anaerobic incubation) and use kinetic modeling (e.g., Gompertz equation) to quantify growth parameters. Follow-up transcriptomics (RNA-seq) identifies gene expression changes linked to loganic acid exposure .

Q. How does loganic acid synergize with polyphenols to activate AMPK in metabolic disorders?

Synergy studies using the checkerboard method and FICI index reveal loganic acid enhances AMPK activation when combined with luteolin-7-diglucuronide (FICI < 0.5 indicates synergy). Molecular docking shows loganic acid binds AMPK’s γ-subunit, stabilizing the active conformation. In vitro assays (HEK293 cells) measure AMPK phosphorylation (Thr172) under co-treatment conditions, with dose ratios optimized via response surface methodology .

Methodological Considerations

Q. How should researchers design dose-response studies for loganic acid’s bioactivity?

  • Use 3–5 logarithmic concentrations (e.g., 1, 10, 100 µM) to capture threshold effects.
  • Include positive controls (e.g., metformin for AMPK studies) and vehicle controls (DMSO ≤0.1%).
  • Validate results with orthogonal assays (e.g., Western blot for AMPK activation alongside ATP depletion assays) .

Q. What statistical practices ensure robust analysis of loganic acid’s in vitro effects?

  • Report mean ± SD for triplicate experiments.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Avoid terms like “significant” without p-values (e.g., p < 0.05) .

Q. How can metabolic flux analysis improve loganic acid production in heterologous systems?

  • Use ¹³C metabolic flux analysis to map carbon allocation in engineered yeast.
  • Optimize fed-batch fermentation with real-time monitoring (pH, dissolved O₂).
  • Apply constraint-based models (e.g., COBRA) to predict pathway bottlenecks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.